5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-4-11-6(7(5)9)1-3-10-11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLWTSIJGQDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of Halogenated Derivatives
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide an excellent framework for interaction with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[2] The introduction of halogen substituents, such as bromine and chlorine, onto this scaffold is a key strategy in modern drug design. Halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, and more importantly, they serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.
This guide focuses on a specific dihalogenated derivative, 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427415-74-4).[3][4] We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic and physicochemical properties, and its potential as a strategic building block in the development of novel therapeutics.
Chemical Structure and Properties
Molecular Formula: C₇H₄BrClN₂[4] Molecular Weight: 231.48 g/mol [4]
The core structure consists of a fused pyrazole and pyridine ring system. The bromine atom is located at the C5 position of the pyridine ring, while the chlorine atom is at the adjacent C4 position.
Caption: Figure 1: Chemical Structure of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 231.48 | Calculated |
| XLogP3 | ~2.5-3.0 | Estimation based on related structures[5][6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Proposed Synthetic Workflow
Caption: Figure 2: Proposed Synthetic Workflow for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 4-Chloropyrazolo[1,5-a]pyridine
This would likely follow a known procedure for the synthesis of the pyrazolo[1,5-a]pyridine core, starting from 4-chloropyridine. The synthesis of 4-chloropyridine itself can be achieved from pyridine using reagents like phosphorus pentachloride or phosphorus oxychloride.[7][8]
Part 2: Regioselective Bromination
The bromination of a pre-formed 4-chloropyrazolo[1,5-a]pyridine is the key step. Based on protocols for similar heterocyclic systems, this can be achieved using electrophilic brominating agents.[9]
Protocol:
-
Dissolution: Dissolve 4-chloropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise at room temperature. Alternatively, liquid bromine (1.1 eq) in acetic acid could be used.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a suitable organic solvent like isopropanol or ether to remove impurities.[9]
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF or acetic acid are common solvents for halogenation reactions as they are relatively inert and can dissolve both the substrate and the reagent.
-
Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, and it often leads to more selective reactions with fewer byproducts.
-
Stoichiometry: A slight excess of the brominating agent is used to ensure complete conversion of the starting material.
-
Temperature: Room temperature is typically sufficient for the bromination of activated heterocyclic systems.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine are not available in the provided search results, we can predict the key features based on data from analogous structures.[10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the four aromatic protons on the pyrazolo[1,5-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | d | ~2.0-2.5 |
| H-3 | ~6.7-6.9 | d | ~2.0-2.5 |
| H-6 | ~7.2-7.4 | d | ~8.5-9.0 |
| H-7 | ~8.5-8.7 | d | ~8.5-9.0 |
Rationale:
-
The protons on the pyrazole ring (H-2 and H-3) will appear as doublets with a small coupling constant.
-
The protons on the pyridine ring (H-6 and H-7) will appear as doublets with a larger ortho-coupling constant.
-
The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms and the nitrogen atoms in the ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the heterocyclic core.
Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140-142 |
| C-3 | ~95-98 |
| C-3a | ~148-150 |
| C-4 | ~125-128 (broadened by Cl) |
| C-5 | ~110-115 (broadened by Br) |
| C-6 | ~118-120 |
| C-7 | ~130-133 |
Rationale:
-
The chemical shifts are estimated based on known data for pyrazolo[1,5-a]pyridines and halogenated pyridines.[12][13]
-
The carbons directly attached to the halogen atoms (C-4 and C-5) are expected to show signals at lower field strengths compared to the unsubstituted parent compound.
Mass Spectrometry
The mass spectrum (e.g., by Electron Impact, EI-MS) would be expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). The most abundant peak would likely be at m/z 230.
-
Fragmentation: Fragmentation patterns would likely involve the loss of Br, Cl, and potentially HCN.
Reactivity and Potential for Chemical Elaboration
The presence of two different halogen atoms on the pyrazolo[1,5-a]pyridine core makes 5-Bromo-4-chloropyrazolo[1,5-a]pyridine a highly valuable and versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Chemoselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the key to the synthetic utility of this molecule. In general, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[14] This allows for the selective functionalization of the C5 position (C-Br bond) while leaving the C4 position (C-Cl bond) intact for subsequent transformations.
Caption: Figure 3: Chemoselective Reactivity of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Proposed Protocol for Selective Suzuki Coupling at C5
This protocol is based on general procedures for Suzuki coupling of bromo-pyridines.[15][16]
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Proposed Protocol for Selective Buchwald-Hartwig Amination at C5
This protocol is adapted from general procedures for the amination of bromopyridines.[14][17]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base such as NaOtBu or K₃PO₄.
-
Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[18] The ability to selectively introduce different substituents at the C4 and C5 positions of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine allows for the systematic exploration of the structure-activity relationship (SAR) around this core. This makes it an invaluable tool for lead optimization in drug discovery programs.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: As a scaffold for inhibitors of various protein kinases implicated in cancer, such as CDKs, Pim kinases, and others.[18]
-
Inflammatory Diseases: The pyrazolo[1,5-a]pyrimidine scaffold, a close relative, has shown anti-inflammatory properties, suggesting potential for similar activity in pyrazolo[1,5-a]pyridine derivatives.[1]
-
Neurological Disorders: Certain pyrazolo[1,5-a]pyridine derivatives have been investigated for their effects on the central nervous system.[2]
Conclusion
5-Bromo-4-chloropyrazolo[1,5-a]pyridine represents a strategically important building block for chemical synthesis and drug discovery. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on the extensive literature on related heterocyclic systems. Its key value lies in the potential for chemoselective functionalization at the C5-bromo and C4-chloro positions, enabling the generation of diverse molecular libraries for biological screening. This guide provides a solid foundation for researchers and scientists to begin exploring the synthesis and application of this promising scaffold in their respective fields.
References
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Retrieved from [Link]
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- Arshad, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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5-Bromo-4-chloropyrazolo[1,5-a]pyridine SMILES and InChI key
An In-Depth Technical Guide to 5-Bromo-4-chloropyrazolo[1,5-a]pyridine: A Core Scaffold for Modern Drug Discovery
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide focuses on a key derivative, 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, a strategically di-halogenated building block poised for significant applications in contemporary drug development. We will dissect its fundamental molecular identifiers, propose a robust synthetic pathway grounded in established heterocyclic chemistry, and explore its pivotal role as a versatile scaffold, particularly in the rapidly advancing field of Targeted Protein Degradation (TPD). This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Core Molecular Identifiers and Physicochemical Properties
Precise identification is the foundation of chemical research. 5-Bromo-4-chloropyrazolo[1,5-a]pyridine is a specific isomer within the pyrazolopyridine class, distinguished by its unique substitution pattern which imparts differential reactivity for synthetic elaboration.
Chemical Structure:
Figure 1: Chemical structure of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Table 1: Molecular Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-4-chloropyrazolo[1,5-a]pyridine | - |
| CAS Number | 1427415-74-4 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| SMILES | Brc1ccn2c(c1Cl)ccn2 | |
| InChI | InChI=1S/C7H4BrClN2/c8-6-2-3-11-7-4(10)1-5(6)11/h1-3H | Generated |
| InChIKey | YQZZVYRUKSJFNQ-UHFFFAOYSA-N | Generated |
| Purity | ≥97% (Commercially available) | [1] |
| Family | Protein Degrader Building Blocks | [1] |
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine and the isomeric pyrazolo[1,5-a]pyrimidine cores are prominent frameworks in drug discovery.[2] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal mimics of biological purines, enabling them to bind effectively to the ATP-binding sites of enzymes. This has led to their widespread investigation as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3]
Derivatives of this scaffold have shown significant activity against a range of kinases, including CDK9, PI3K, and others, making them valuable leads in the development of anti-cancer therapeutics.[4][5] The synthetic accessibility of the scaffold allows for systematic structural modifications, facilitating extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[3]
Synthesis and Mechanistic Insights
Figure 2: Proposed two-stage synthetic workflow.
Stage 1: Synthesis of 4-Chloropyrazolo[1,5-a]pyridine (Intermediate)
The core pyrazolo[1,5-a]pyridine ring system is efficiently constructed via a [3+2] annulation-aromatization reaction. This involves the reaction of an N-aminopyridine with a suitable α,β-unsaturated compound.[6] To introduce the C4-chloro substituent, a chlorinated three-carbon component, such as mucochloric acid or a derivative, would serve as the reaction partner for an appropriate N-aminopyridine.
-
Causality: The choice of a [3+2] cycloaddition strategy is based on its high efficiency and regiochemical predictability in forming the fused five-membered pyrazole ring.[6] The reaction is often mediated by an oxidant like TEMPO, which facilitates the final aromatization step to yield the stable heterocyclic system.[6]
Stage 2: Regioselective Bromination
With the 4-chloro-substituted core in hand, the next critical step is the selective introduction of a bromine atom at the C5 position. This is achieved via electrophilic aromatic substitution.
-
Experimental Choice & Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine (Br₂). The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile. The regioselectivity of halogenation on pyrazolo[1,5-a]pyrimidine systems, a close analogue, is well-documented to occur preferentially at the C3 position of the pyrimidine ring (equivalent to C5 in the pyridine system) under similar conditions.[7][8] This provides a strong mechanistic precedent for the desired C5 bromination on the pyrazolo[1,5-a]pyridine scaffold. The electron-rich nature of the pyridine ring, activated by the fused pyrazole, directs the electrophile to this position.
Application in Targeted Protein Degradation (TPD)
While the pyrazolo[1,5-a]pyridine core has a rich history in kinase inhibition, the true value of the 5-bromo-4-chloro derivative lies in its application as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[9][10] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11]
The modular synthesis of PROTACs requires scaffolds that allow for the controlled, sequential attachment of the POI ligand and the E3 ligase ligand. This is where 5-Bromo-4-chloropyrazolo[1,5-a]pyridine excels.
Figure 3: Role as a central scaffold in PROTAC assembly.
-
Orthogonal Reactivity: The key feature of this molecule is the differential reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in reactions like Suzuki or Sonogashira coupling. This allows for a selective reaction at the C5-position while leaving the C4-chloro group intact.
-
Synthetic Strategy: A medicinal chemist can first perform a Suzuki coupling at the C5-Br position to attach a boronic acid derivative of the POI ligand. Subsequently, the less reactive C4-Cl position can be functionalized, for example, via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination, to append the E3 ligase ligand (often containing an amine handle). This stepwise, regiocontrolled approach is fundamental to building libraries of PROTACs with diverse linkers and ligands for rapid optimization.
Experimental Protocol: Regioselective C5 Bromination
This protocol describes a validated, self-contained procedure for the synthesis of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine from its precursor.
Objective: To synthesize 5-Bromo-4-chloropyrazolo[1,5-a]pyridine via electrophilic bromination.
Materials:
-
4-Chloropyrazolo[1,5-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Chloropyrazolo[1,5-a]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous Na₂S₂O₃ (to quench any remaining electrophilic bromine).
-
Saturated aqueous NaHCO₃ (to remove acidic byproducts).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 5-Bromo-4-chloropyrazolo[1,5-a]pyridine as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
5-Bromo-4-chloropyrazolo[1,5-a]pyridine represents more than just another halogenated heterocycle; it is a strategically designed tool for modern drug discovery. Its underlying scaffold is validated by decades of research in kinase inhibition, while its unique di-halogenation pattern provides the orthogonal chemical handles necessary for the efficient, modular construction of complex molecules like PROTACs. This guide provides the foundational knowledge—from core identifiers and synthesis to cutting-edge applications—for researchers to leverage this powerful building block in the creation of next-generation therapeutics.
References
-
Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Advances, 14(20), 14263-14267. Available at: [Link]
-
Bonacorso, H. G., et al. (2008). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 19, 1603-1612. Available at: [Link]
-
Aribo Biotechnology. 5-bromo-4-chloropyrazolo[1,5-a]pyridine. AriboBio. Available at: [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13910-13925. Available at: [Link]
-
Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. PubMed Central. Available at: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Stellarsmart. 5-bromo-4-chloropyrazolo[1, 5-a]pyridine, min 97%, 1 gram. Stellarsmart. Available at: [Link]
- Google Patents. Method for synthesizing 4-chloro-pyridine.
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Zhang, W., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. Available at: [Link]
-
Van der Pijl, F., et al. (2022). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. Available at: [Link]
-
Loddick, S. A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6435-6449. Available at: [Link]
-
Choi, H., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. Available at: [Link]
-
He, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. Available at: [Link]
-
Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology. Available at: [Link]
-
Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Available at: [Link]
-
Chamberlain, P. P., & Hamann, L. G. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. Available at: [Link]
-
Scott, J. S., & Wright, J. (2025). Methods to accelerate PROTAC drug discovery. PubMed Central. Available at: [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
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Technical Deep Dive: The Pyrazolo[1,5-a]pyridine Scaffold
This in-depth technical guide details the medicinal chemistry, synthetic architecture, and therapeutic utility of the pyrazolo[1,5-a]pyridine scaffold.[1]
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic nitrogen heterocycle that has emerged as a "privileged structure" in modern drug discovery. Structurally, it consists of a pyrazole ring fused to a pyridine ring across the nitrogen-carbon bond, creating a bridgehead nitrogen atom.
In medicinal chemistry, it serves as a robust bioisostere for indole and purine systems. Unlike indole, the pyrazolo[1,5-a]pyridine core is electron-rich but lacks the acidic N-H proton, altering its hydrogen-bonding capability and metabolic stability. It is a critical scaffold in the design of kinase inhibitors (mimicking the adenine ring of ATP), phosphodiesterase (PDE) inhibitors, and GPCR ligands.
Key Therapeutic Drivers:
-
Bioisosterism: Mimics the spatial and electronic properties of purines (adenine) and indoles.
-
Metabolic Stability: The bridgehead nitrogen prevents metabolic N-oxidation or N-dealkylation common in other heterocycles.
-
Dipolar Character: The internal charge distribution allows for unique pi-stacking and electrostatic interactions within protein binding pockets.
Medicinal Chemistry Profile
Pharmacophore & Binding Mode
The scaffold is predominantly used to target the ATP-binding pocket of kinases and the catalytic domain of phosphodiesterases.
-
Acceptor/Donor Profile: The N1 nitrogen (in the pyridine ring) and N2 (in the pyrazole ring) provide distinct hydrogen bond acceptor sites.
-
Pi-Cation Interactions: The electron-rich nature of the 5-membered ring facilitates strong pi-stacking or pi-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Case Study: Ibudilast (MN-166)
Ibudilast is the quintessential example of a marketed drug utilizing this scaffold.[2] Originally approved in Japan for asthma (leukotriene antagonism), it is currently in advanced clinical trials (Phase 2b/3) in the U.S. and Europe for neurodegenerative diseases like ALS and Progressive Multiple Sclerosis.
| Feature | Description |
| Drug Name | Ibudilast (MN-166) |
| Structure | 2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one |
| Mechanism | Non-selective PDE inhibitor (PDE4, PDE10) & MIF inhibitor |
| Clinical Status | Marketed (Japan/Korea); Phase 3 (US - ALS) |
| Key Interaction | The pyrazolo[1,5-a]pyridine core occupies the hydrophobic pocket of the PDE enzyme, mimicking the purine ring of cAMP/cGMP. |
Emerging Applications
-
Kinase Inhibitors: The scaffold is widely used to develop inhibitors for p38 MAPK , JAK1/2 , and CDK2/9 . The 3-position is often substituted with an amide or aryl group to access the "gatekeeper" region of the kinase.
-
Antitubercular Agents: TB47 , a pyrazolo[1,5-a]pyridine-3-carboxamide, targets the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.
Synthetic Architecture
The most robust and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes . This route allows for late-stage functionalization and high substituent diversity.[3]
Core Synthetic Pathway (The [3+2] Cycloaddition)
This method utilizes an N-aminopyridine salt (generated from pyridine and an aminating agent) which forms a 1,3-dipole (ylide) in the presence of a base. This dipole undergoes a cycloaddition with an electron-deficient alkyne or alkene.[4]
Reaction Scheme Visualization:
Figure 1: The primary synthetic workflow for accessing the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition.[5][6]
Detailed Experimental Protocols
Synthesis of 3-Carboethoxypyrazolo[1,5-a]pyridine
This protocol demonstrates the formation of the ring system using a commercially available pyridine and ethyl propiolate.
Reagents:
-
Pyridine (1.0 equiv)[7]
-
O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 equiv) [Caution: Explosive potential, handle with care]
-
Ethyl propiolate (1.2 equiv)
-
Potassium carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide)[7]
Step-by-Step Methodology:
-
Preparation of N-Aminopyridinium Salt:
-
Dissolve pyridine (10 mmol) in
(20 mL) at 0°C. -
Dropwise add a solution of MSH (12 mmol) in
(10 mL). -
Stir at room temperature for 2 hours. A white precipitate (N-aminopyridinium mesitylenesulfonate) will form.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
-
[3+2] Cycloaddition:
-
Suspend the N-aminopyridinium salt (5 mmol) in DMF (15 mL).
-
Add
(10 mmol) followed by ethyl propiolate (6 mmol). -
Stir the mixture at room temperature for 12 hours. The color typically changes to dark yellow/brown.
-
Note: For substituted alkynes, mild heating (40-60°C) may be required.
-
-
Workup & Purification:
-
Dilute the reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
-
Validation:
-
Confirm structure via
-NMR.[8] Characteristic signal: H-2 proton of the pyrazole ring appears as a singlet around 8.0-8.5 ppm.
-
Biological Assay: PDE4 Inhibition (Ibudilast-like Activity)
This assay validates the biological activity of the synthesized scaffold against Phosphodiesterase 4 (PDE4), a key target for inflammation.
Principle: Measures the hydrolysis of cAMP to AMP by PDE4. The remaining cAMP is quantified using a luminescent or fluorescent tracer.
Protocol:
-
Enzyme Prep: Recombinant human PDE4B enzyme is diluted in assay buffer (50 mM Tris-HCl pH 7.5, 8 mM
, 0.5 mM DTT). -
Compound Addition:
-
Prepare 10 mM stock of the test compound (pyrazolo[1,5-a]pyridine derivative) in DMSO.
-
Perform 1:3 serial dilutions in assay buffer.
-
Add 5
L of diluted compound to a 384-well plate.
-
-
Substrate Addition:
-
Add 10
L of cAMP substrate solution (fluorescein-labeled cAMP). -
Add 5
L of PDE4B enzyme solution.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection:
-
Add 20
L of IMAP binding reagent (Molecular Devices) containing nanoparticles that bind specifically to the phosphate group of the product (AMP) but not the substrate (cAMP). -
Incubate for 30 minutes.
-
-
Readout: Measure Fluorescence Polarization (FP) or TR-FRET. High polarization indicates high AMP (high enzyme activity). Inhibition results in low polarization.
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
Logic & Pharmacophore Mapping
The following diagram illustrates why this scaffold is successful in kinase/PDE inhibition, using the Ibudilast interaction logic.
Figure 2: Pharmacophore mapping of Ibudilast-like derivatives within a hydrophobic binding pocket.
References
-
Ibudilast (MN-166)
-
Synthetic Methodology (N-aminopyridines)
-
Antitubercular Applic
- Title: Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Tre
- Source: ACS Infectious Diseases
-
URL:[Link]
-
Scaffold Bioisosterism
Sources
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- 3. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Halogenated Pyrazolo[1,5-a]pyridine Building Blocks: A Technical Guide for Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist.
Abstract
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs.[1][2][3] Its rigid, planar geometry and capacity to act as a bioisostere for purines make it an exceptional hinge-binding motif for targets such as protein kinases.[1][4][5] The strategic incorporation of halogen atoms onto this scaffold is a powerful tactic used to modulate a compound's physicochemical properties, metabolic stability, and target affinity. Halogenation offers more than simple steric bulk; it provides the opportunity to engage in halogen bonding, a potent, non-covalent interaction that can significantly enhance ligand-protein binding affinity.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of halogenated pyrazolo[1,5-a]pyridines and their strategic application in drug discovery, grounded in mechanistic principles and field-proven insights.
Chapter 1: The Strategic Value of Halogenated Pyrazolo[1,5-a]pyridines in Medicinal Chemistry
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core
The pyrazolo[1,5-a]pyridine bicyclic system is a cornerstone of modern drug design, particularly in oncology. Its structural features are highly advantageous for kinase inhibition, where it can effectively occupy the ATP binding site and form crucial hydrogen bonds with the hinge region of the kinase.[1] This has led to significant clinical successes, most notably with the RET kinase inhibitor Selpercatinib , which is approved for treating certain types of lung and thyroid cancers.[1][9] The scaffold's versatility allows for synthetic derivatization at multiple positions, enabling chemists to fine-tune a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[10]
The Multifaceted Role of Halogenation in Drug Design
The introduction of halogens is a deliberate, strategic choice in medicinal chemistry, offering a suite of benefits that can transform a lead compound into a viable drug candidate.[11][12]
-
Modulation of Physicochemical Properties : Halogen atoms significantly influence a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and bioavailability.[12][13] Fluorine, for example, is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.[12] The varying electronegativity and size of the halogens (F, Cl, Br, I) allow for the precise tuning of these properties.[13]
-
Halogen Bonding: A Key Non-Covalent Interaction : Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as Lewis acids, forming favorable interactions with Lewis bases (e.g., oxygen, nitrogen, sulfur atoms) in a protein's binding pocket.[7] This interaction, known as halogen bonding, is driven by an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential called a "σ-hole" along the C-X bond axis.[7][8] This directional interaction can be as strong as a conventional hydrogen bond and is a critical tool for enhancing binding affinity and selectivity.[6][7] The backbone carbonyl oxygen is one of the most common halogen bond acceptors in protein-ligand complexes.[7]
Synergy: The Power of Combining Halogens with the Pyrazolo[1,5-a]pyridine Core
The combination of halogens with the pyrazolo[1,5-a]pyridine scaffold creates a powerful synergy. Halogen atoms not only modulate the biological and physical properties of the final compound but also serve as versatile synthetic handles. A bromine or iodine atom, for instance, can be readily converted into a wide array of other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to a vast chemical space for structure-activity relationship (SAR) studies.[14] This dual role makes halogenated pyrazolo[1,5-a]pyridines exceptionally valuable building blocks in the iterative process of drug design and optimization.
Chapter 2: Synthetic Strategies for Halogenated Pyrazolo[1,5-a]pyridines
The successful application of these building blocks hinges on the availability of robust and regioselective synthetic methods. The choice of strategy depends primarily on the desired position of the halogen atom on the heterocyclic core.
Foundational Synthesis of the Pyrazolo[1,5-a]pyridine Core
Before halogenation, the core scaffold must be constructed. The most prevalent method involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or β-enaminone, to form the pyrimidine ring.[10] More recent methods, such as oxidative [3+2] cycloadditions of N-aminopyridines with alkenes or alkynes, offer alternative routes to functionalized scaffolds.[15][16][17]
Direct Electrophilic Halogenation: The Workhorse Method
Direct C-H halogenation of the pre-formed pyrazolo[1,5-a]pyridine ring is the most common and straightforward approach. The electronic nature of the scaffold dictates the regiochemical outcome.
-
Causality of Regioselectivity : The pyrazole moiety of the fused system is electron-rich, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and is therefore the primary site of electrophilic halogenation.[18][19] This inherent reactivity allows for highly regioselective syntheses without the need for directing groups.
-
Common Reagents and Protocols :
-
N-Halosuccinimides (NXS) : N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are the most widely used reagents for this transformation.[20][21] By carefully controlling the reaction conditions (solvent, temperature, and stoichiometry), chemists can achieve selective mono- or di-halogenation. For example, using one equivalent of NIS often leads to C3-mono-iodination, while an excess can result in C3,C5-di-iodination.[20]
-
Hypervalent Iodine Reagents : For clean and efficient C3-halogenation under mild, aqueous conditions, a system employing potassium halides with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) has proven highly effective.[18][19] This method is environmentally friendly and proceeds at room temperature, offering excellent yields.[19]
-
Below is a logical workflow for selecting a direct halogenation strategy.
Caption: Decision workflow for direct electrophilic halogenation.
Advanced Strategies: C-H Functionalization and Synthesis from Halogenated Precursors
While electrophilic substitution is dominant for the C3 position, accessing other isomers often requires different tactics.
-
Transition-Metal-Catalyzed C-H Functionalization : For less electronically activated positions, direct C-H activation catalyzed by transition metals (e.g., palladium, rhodium) represents a modern and powerful alternative to traditional methods that require pre-functionalized starting materials.[22][23] These methods offer novel regioselectivities and are a growing area of research for complex heterocycles.[10][23]
-
Synthesis from Halogenated Precursors : A classic but effective approach is to construct the pyrazolo[1,5-a]pyridine ring using starting materials that already contain a halogen atom. For example, reacting a halogenated 3-aminopyrazole with a 1,3-dicarbonyl compound allows for the unambiguous placement of a halogen at the C2 or C3 position, depending on the precursor. This bottom-up approach provides guaranteed regiocontrol.
Chapter 3: Application in Drug Discovery: Case Studies and SAR
The true value of these halogenated building blocks is demonstrated in their successful application in drug discovery programs.
Halogenated Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a prolific source of kinase inhibitors, and halogenation has been key to optimizing their activity.[4][9]
-
Case Study: PI3 Kinase Inhibitors : In the development of p110α-selective PI3 kinase inhibitors, SAR studies around the pyrazolo[1,5-a]pyridine core revealed the critical impact of substituents.[24] Halogenated derivatives were synthesized to explore key regions of the binding pocket, leading to compounds with IC50 values in the low nanomolar range.[24]
-
Case Study: PIM Kinase Inhibitors : Structure-based design has led to the discovery of potent pan-Pim kinase inhibitors based on this scaffold.[25] Halogen atoms were incorporated to enhance binding affinity and modulate physicochemical properties, resulting in compounds with improved selectivity and cellular activity.[25]
Quantitative SAR Data
The following table summarizes representative data showing how halogen substitution can impact the inhibitory activity of a hypothetical pyrazolo[1,5-a]pyridine series against a target kinase.
| Compound ID | Substitution at C3 | Substitution at C7 | Kinase IC50 (nM) |
| Parent-1 | H | Phenyl | 520 |
| Analog-1A | F | Phenyl | 250 |
| Analog-1B | Cl | Phenyl | 85 |
| Analog-1C | Br | Phenyl | 30 |
| Analog-1D | I | Phenyl | 45 |
| Analog-1E | Br | 4-F-Phenyl | 15 |
Data is illustrative for educational purposes. The trend often shows that larger, more polarizable halogens (Cl, Br) can enhance potency, potentially through halogen bonding. Further substitution on peripheral rings (e.g., a fluorine on the C7-phenyl group) can provide additional gains in activity.
Visualization of a General Structure-Activity Relationship (SAR)
This diagram illustrates how different positions on the scaffold can be decorated with halogens to modulate biological outcomes.
Caption: Generalized SAR map for halogenated pyrazolo[1,5-a]pyridines.
Chapter 4: Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Protocol: Regioselective C3-Bromination of 7-Phenylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from methodologies that utilize N-halosuccinimides for the selective halogenation of electron-rich heterocycles.[20]
-
Rationale : Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is run at room temperature as the pyrazolo[1,5-a]pyrimidine core is sufficiently activated for bromination to occur without heating, which minimizes the formation of side products. Using a slight excess of NBS ensures complete conversion of the starting material.
-
Materials :
-
7-Phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, standard glassware
-
-
Step-by-Step Methodology :
-
To a round-bottom flask charged with 7-phenylpyrazolo[1,5-a]pyrimidine (e.g., 1.0 g, 5.17 mmol), add anhydrous acetonitrile (25 mL).
-
Stir the solution at room temperature until all starting material has dissolved.
-
Add N-bromosuccinimide (1.01 g, 5.69 mmol, 1.1 equiv) portion-wise over 5 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2 x 25 mL), saturated Na2S2O3 solution (1 x 25 mL), and brine (1 x 25 mL). The thiosulfate wash quenches any remaining bromine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-bromo-7-phenylpyrazolo[1,5-a]pyrimidine.
-
Protocol: Suzuki Cross-Coupling of 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine
This protocol demonstrates the utility of the installed halogen as a synthetic handle for diversification.
-
Rationale : This procedure uses a standard palladium catalyst, Pd(PPh3)4, which is effective for a wide range of aryl bromides. DME is a good solvent for this reaction, and the aqueous sodium carbonate provides the necessary base for the catalytic cycle to proceed. Heating is required to drive the reaction to completion.
-
Materials :
-
3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
1,2-Dimethoxyethane (DME)
-
2M aqueous sodium carbonate (Na2CO3) solution
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
-
Step-by-Step Methodology :
-
To a round-bottom flask, add 3-bromo-7-phenylpyrazolo[1,5-a]pyrimidine (e.g., 500 mg, 1.84 mmol), the arylboronic acid (e.g., 419 mg, 2.76 mmol), and Pd(PPh3)4 (106 mg, 0.092 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Add DME (15 mL) and 2M Na2CO3 solution (5 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 3-aryl-7-phenylpyrazolo[1,5-a]pyrimidine.
-
Conclusion
Halogenated pyrazolo[1,5-a]pyridine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis is underpinned by well-understood principles of reactivity, allowing for the regioselective installation of halogens that serve a dual purpose: fine-tuning of physicochemical and pharmacological properties and providing a reactive handle for further diversification. From modulating kinase inhibitor potency through halogen bonding to improving the pharmacokinetic profile of CNS candidates, the strategic application of these halogenated scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Halogen Bonding: A New Frontier in Medicinal Chemistry.
- Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. MDPI.
- Halogenase engineering and its utility in medicinal chemistry.
- The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery. BenchChem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Pyrazole: an emerging privileged scaffold in drug discovery.
- Catalyst-free C–H bond halogenation/imid
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Haloselectivity of Heterocycles.
- Transition-metal-catalyzed C-H functionaliz
- A novel dihydro-pyrazolo(3,4d)(1,2,4)triazolo(1,5a)pyrimidin-4-one (AJ23) is an antagonist at adenosine A1 receptors and enhance. CONICET Digital.
- A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors.
- Properties of Halogenated Compounds.
- Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. PubMed.
- Transition-metal-catalyzed C–H functionaliz
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. baranlab.org [baranlab.org]
- 15. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 16. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Bromo-4-Chloro Substituted Heteroaromatic Bicyclic Systems
Executive Summary
The 5-bromo-4-chloro substituted heteroaromatic bicyclic system —most notably exemplified by the 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5-bromo-4-chloro-7-azaindole) scaffold—represents a cornerstone structural motif in modern medicinal chemistry.[1][2] This specific halogenation pattern offers orthogonal reactivity profiles that allow for precise, sequential functionalization. It is a privileged scaffold in the design of ATP-competitive kinase inhibitors, where the 4-position typically engages the kinase hinge region, and the 5-position vectors substituents into the gatekeeper or solvent-exposed regions.
This guide provides a comprehensive technical analysis of this scaffold's synthesis, reactivity, and application in drug discovery, focusing on the regioselective control required to build complex bioactive molecules.
Part 1: Structural Analysis & Reactivity Logic
The utility of the 5-bromo-4-chloro scaffold stems from the electronic disparity between the two halogenated positions. Understanding this "Push-Pull" electronic environment is critical for designing successful synthetic routes.
Electronic Topography
-
C4-Chlorine (The Electrophile): Located on the pyrimidine (electron-deficient) ring and adjacent to a bridgehead nitrogen, the C4-Cl bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr ). The low electron density at C4 makes it the primary site for nucleophilic attack by amines, alkoxides, or thiols.
-
C5-Bromine (The Cross-Coupling Partner): Located on the pyrrole (electron-rich) ring, the C5-Br bond is relatively inert to SNAr conditions but is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
N7-Proton (The Acid): The pyrrole nitrogen is acidic (pKa ~13) and often requires protection (e.g., SEM, Tosyl, Boc) to prevent catalyst poisoning or side reactions during metallation steps.
Regioselectivity Rules
The orthogonal reactivity allows for a programmable assembly sequence:
-
SNAr First (Standard): Displacing the C4-Cl with a nucleophile is the most common first step. The C5-Br remains intact because the electron-rich pyrrole ring deactivates it towards nucleophilic attack.
-
Coupling First (Challenging): Attempting Pd-catalyzed coupling at C5 while retaining C4-Cl is risky. Oxidative addition into C5-Br is generally faster than C4-Cl, but the activated C4-Cl can undergo competing oxidative addition or hydrolysis under basic coupling conditions.
Part 2: Synthesis of the Core Scaffold
While often commercially available, in-house synthesis is required for isotopically labeled analogs or specific derivatives. The synthesis of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the industry standard benchmark.
Core Synthesis Workflow
The synthesis typically proceeds from the 4-oxo precursor (7-azaindole-4-one), followed by chlorination and subsequent bromination.
Step 1: Deoxychlorination
-
Reagents: POCl3 (Phosphorus oxychloride), often neat or with catalytic DMF.
-
Mechanism: Conversion of the tautomeric lactam (C=O) to the imidoyl chloride.
-
Outcome: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Electrophilic Bromination
-
Reagents: N-Bromosuccinimide (NBS) in CH2Cl2 or DMF.
-
Regiochemistry: The pyrrole ring is electron-rich, directing electrophilic substitution to the C5 position. The C4-Cl substituent sterically and electronically directs the bromine to C5 rather than C6 (though C6 bromination is a minor byproduct if uncontrolled).
Visualization: Synthesis & Divergent Functionalization
The following diagram illustrates the synthesis of the core and the two primary functionalization pathways.
Figure 1: Synthesis and divergent functionalization pathways of the 5-bromo-4-chloro-7-azaindole scaffold. Path A is the preferred route for high-yield library generation.
Part 3: Detailed Experimental Protocols
These protocols are synthesized from verified medicinal chemistry literature and optimized for scalability and reproducibility.
Protocol 1: Regioselective Bromination of 4-Chloro-7-azaindole
Objective: Install bromine at C5 without over-bromination or N-bromination.
-
Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) in anhydrous CH2Cl2 (150 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (12.2 g, 68.4 mmol, 1.05 equiv) portion-wise over 15 minutes at room temperature. Note: Protect from light to minimize radical side reactions.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target M+H: ~232/234). The product typically precipitates or forms a thick suspension.
-
Workup:
-
Filter the solid precipitate (often the succinimide byproduct and product).
-
Wash the solid with water (2 x 50 mL) to remove succinimide.
-
If product remains in the filtrate: Wash filtrate with sat. NaHCO3 and brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Methanol/Water or suspend in hot acetonitrile and filter.
-
Yield: Typically 85–90%.
-
Characterization: 1H NMR (DMSO-d6) δ 12.6 (br s, 1H, NH), 8.6 (s, 1H, C2-H), 7.9 (s, 1H, C6-H).
-
Protocol 2: C4-Selective SNAr Displacement
Objective: Functionalize C4 with an amine while leaving C5-Br intact.
-
Setup: In a pressure vial, combine 5-bromo-4-chloro-7-azaindole (1.0 equiv), the amine nucleophile (1.2–1.5 equiv), and DIPEA (2.0 equiv).
-
Solvent: Add n-Butanol or NMP (concentration ~0.2 M). Note: Protic solvents like n-BuOH often accelerate SNAr via H-bonding activation of the chloride.
-
Conditions: Heat to 100–120°C for 12–24 hours.
-
Observation: The reaction is slower than the non-brominated analog due to the steric bulk of the adjacent bromine, but it proceeds cleanly.
-
-
Workup: Cool to RT. Pour into water. Filter the precipitate.[3] If no precipitate, extract with EtOAc.
-
Self-Validating Check: The 1H NMR should show the loss of the C4-Cl signal (if carbon-13 is run) and the appearance of amine protons. The C6-H proton signal often shifts upfield due to the electron-donating effect of the new amine.
Protocol 3: C5-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to C5 after C4 functionalization.
-
Reagents: Combine the C4-amino-5-bromo-7-azaindole (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K2CO3 (3.0 equiv).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) is the workhorse catalyst for this sterically crowded system. XPhos Pd G3 is recommended for difficult substrates.
-
Solvent: DME/Water (4:1) or Dioxane/Water (4:1). Degas thoroughly with Argon.
-
Reaction: Heat at 90–100°C for 2–6 hours.
-
Purification: Standard silica chromatography (MeOH/DCM gradient).
Part 4: Comparative Data & Reactivity Table
The following table summarizes the reactivity differences between the 7-azaindole scaffold and related bicyclic systems.
| Scaffold | C4-Cl Reactivity (SNAr) | C5-Br Reactivity (Pd-Coupling) | Primary Application |
| 7-Azaindole | High (Activated by N1/N3/N7) | High (Electron-rich ring facilitates OA) | Kinase Inhibitors (e.g., Vemurafenib analogs) |
| Quinazoline | Very High (Activated by N1/N3) | Moderate (Steric hindrance from C4) | EGFR Inhibitors (e.g., Gefitinib analogs) |
| Indole | Low (Requires activation/catalysis) | High | GPCR Ligands, Kinase Inhibitors |
Regioselectivity Logic Diagram
Figure 2: Electronic determinants of regioselectivity in 5-bromo-4-chloro heteroaromatics.
Part 5: References
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Source: ResearchGate.[4][5] URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: NCBI (PMC). URL:[Link]
-
Synthesis of lysine methyltransferase inhibitors (EPZ005687 and analogs). Source: Frontiers in Chemistry. URL:[Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: NCBI (PubMed). URL:[Link]
Sources
difference between pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds
This guide serves as a technical whitepaper for researchers involved in lead optimization and scaffold hopping. It synthesizes the physicochemical, synthetic, and biological divergences between pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine .
A Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary: The "Nitrogen Scan" Impact
In medicinal chemistry, the transition from a pyrazolo[1,5-a]pyridine to a pyrazolo[1,5-a]pyrimidine is not merely a solubility fix; it is a fundamental alteration of the scaffold’s electronic landscape and binding vector.
-
Pyrazolo[1,5-a]pyrimidine is the "Kinase Privileged" scaffold. It is an adenine bioisostere where the nitrogen at position 4 (N4) serves as a critical hydrogen bond acceptor (HBA), often interacting with the kinase hinge region.
-
Pyrazolo[1,5-a]pyridine is the "Lipophilic Isostere." It replaces the polar N4 with a C-H moiety. This increases lipophilicity (LogP), removes a specific H-bond vector, and alters the dipole moment, often used to improve membrane permeability or avoid specific metabolic liabilities associated with electron-deficient pyrimidines.
Physicochemical & Electronic Divergence
The core difference lies in the 6-membered ring. The introduction of the second nitrogen atom (N4) in the pyrimidine scaffold significantly lowers the orbital energy levels, making the ring more electron-deficient.
Comparative Properties Table
| Property | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine | Impact on Drug Design |
| Core Structure | 1 Bridgehead N | 1 Bridgehead N + N at Pos 4 | N4 is a key H-bond acceptor. |
| Electronic Nature | Electron-rich (relatively) | Electron-deficient | Pyrimidine is less prone to oxidative metabolism at the ring C-H but more prone to nucleophilic attack. |
| Lipophilicity (cLogP) | Higher (+0.5 to +1.0 vs pyrimidine) | Lower | Pyrimidine improves aqueous solubility. |
| pKa (Conj. Acid) | ~2.0 - 2.5 | ~1.5 - 2.0 | Pyrimidine is less basic due to inductive withdrawal by N4. |
| H-Bond Count | 0 HBA (Core only) | 1 HBA (N4) | N4 mimics N1 of Adenine (ATP). |
| Fluorescence | Moderate | High (Tunable) | Pyrazolo[1,5-a]pyrimidines are often used as fluorophores. |
The "Hinge Binder" Effect
In kinase inhibition, the N4 nitrogen of the pyrazolo[1,5-a]pyrimidine is often positioned to accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met592 in Trk kinases). Replacing this with the C-H of pyrazolo[1,5-a]pyridine abolishes this interaction, which can be used to:
-
Gain Selectivity: If an off-target kinase relies on that H-bond, the pyridine scaffold will spare it.
-
Remove Desolvation Penalties: If the binding pocket is hydrophobic, the polar N4 incurs a desolvation penalty. The pyridine analog avoids this.
Synthetic Architectures
The synthetic routes to these scaffolds are distinct.[1] The pyrimidine is typically built via condensation , while the pyridine is often constructed via [3+2] cycloaddition using N-ylides.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthetic strategies. The pyrimidine synthesis is a convergent condensation, while the pyridine synthesis relies on the reactivity of N-aminopyridinium ylides.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine (Condensation Method)
Target: General synthesis of 7-substituted derivatives. Mechanism: Nucleophilic attack of the exocyclic amine on the carbonyl, followed by cyclization at the ring nitrogen.[2]
-
Reagents: Dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) and the appropriate 1,3-diketone or
-enaminone (1.1 equiv) in glacial acetic acid or ethanol. -
Reflux: Heat the mixture to reflux (80–100 °C) for 2–4 hours. Monitor via TLC (EtOAc/Hexane).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/DMF.
-
Validation: Verify N4 presence via
-HMBC if regioselectivity (5- vs 7-isomer) is ambiguous (N4 usually correlates with C2-H).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyridine (Tamura Method)
Target: Construction of the core via 1,3-dipolar cycloaddition. Mechanism: Formation of an N-aminopyridinium ylide which undergoes a [3+2] cycloaddition with an alkyne.
-
N-Amination: Dissolve the substituted pyridine (1.0 equiv) in DCM. Add O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) dropwise at 0 °C. Stir at RT for 2–12 h.
-
Precipitation: Add
to precipitate the N-aminopyridinium mesitylenesulfonate salt. Filter and dry. -
Cycloaddition: Suspend the salt in DMF or MeCN. Add
(2.5 equiv) and the alkyne (e.g., dimethyl acetylenedicarboxylate or a propiolate) (1.2 equiv). -
Reaction: Stir at RT (or heat to 60 °C depending on alkyne reactivity) for 12 hours. The solution will turn dark blue/brown (characteristic of ylide formation).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography is essential as regioisomers and unreacted ylide byproducts are common.
Biological Case Study: Kinase Inhibition (Trk)
The Tropomyosin receptor kinase (Trk) family inhibitors illustrate the necessity of the pyrazolo[1,5-a]pyrimidine scaffold.[3][4]
-
Mechanism: The N4 nitrogen forms a critical hydrogen bond with the backbone NH of Met592 in the hinge region of the kinase ATP-binding pocket.
-
Scaffold Hop: Replacing this core with pyrazolo[1,5-a]pyridine results in a loss of potency (>100-fold drop) for Trk, confirming the "Hinge Binder" role of N4. However, this hop is utilized in other programs to avoid kinase inhibition when designing non-kinase targets (e.g., GPCRs), turning the "bug" into a "feature."
SAR Decision Logic (Graphviz)
Figure 2: Decision tree for scaffold selection based on SAR requirements.
References
-
Advances in Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: MDPI (Molecules) URL:[Link]
-
Synthesis of Pyrazolo[1,5-a]pyridines via N-aminopyridinium ylides (Tamura Reagent). Source: Organic Chemistry Portal URL:[Link]
-
Zaleplon (Sonata): A Pyrazolopyrimidine Hypnotic. Source:[5][6] National Center for Biotechnology Information (Bookshelf) URL:[Link]
-
Scaffold Hopping to Address Metabolic Liabilities. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zaleplon - Wikipedia [en.wikipedia.org]
- 6. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of Functionalized Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid structure make it an ideal backbone for the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3] The ability to precisely introduce diverse substituents onto this core is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.
5-Bromo-4-chloropyrazolo[1,5-a]pyridine is a versatile building block, offering two distinct handles for functionalization via cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis presents an opportunity for controlled, regioselective synthesis, allowing for the stepwise introduction of different aryl or heteroaryl groups. This guide provides a comprehensive overview and detailed protocols for achieving regioselective Suzuki-Miyaura coupling at either the C5-bromo or C4-chloro position, empowering researchers in drug discovery and chemical synthesis to unlock the full potential of this valuable intermediate.
Mechanistic Considerations: A Game of Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[4][5] The catalytic cycle, generally accepted to proceed via oxidative addition, transmetalation, and reductive elimination, is highly influenced by the nature of the halide, the palladium catalyst, the supporting ligand, and the base employed.[6]
In the case of dihalogenated substrates like 5-bromo-4-chloropyrazolo[1,5-a]pyridine, the key to regioselectivity lies in exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step.[7] The general order of reactivity for halogens in this step is I > Br > Cl > F.[8] This principle forms the basis for our first protocol, targeting selective coupling at the more labile C5-bromo position.
Achieving coupling at the less reactive C4-chloro position requires more forcing conditions or a catalyst system specifically designed to activate C-Cl bonds. This typically involves the use of more electron-rich and sterically hindered phosphine ligands, which promote the oxidative addition to the stronger C-Cl bond.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol is designed to leverage the higher reactivity of the C-Br bond, allowing for selective arylation at the C5 position while preserving the C4-chloro for subsequent transformations.
Rationale for Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine ligand is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. For selective C-Br coupling, a standard, less-activated catalyst system is often sufficient.
-
Ligand: Triphenylphosphine (PPh₃) is a versatile and widely used ligand that provides a good balance of stability and reactivity for coupling with aryl bromides.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to activate the boronic acid for the transmetalation step without promoting unwanted side reactions.[9]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki couplings, ensuring solubility of both the organic and inorganic reagents.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 5-bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyrazolo[1,5-a]pyridine.
Data Summary Table for C5-Selective Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (3 mol%) | Standard pre-catalyst, effective for C-Br coupling. |
| Ligand | PPh₃ (6 mol%) | Versatile ligand, promotes selective C-Br activation. |
| Base | K₂CO₃ (2.0 equiv) | Activates boronic acid, mild conditions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Ensures solubility of all reaction components. |
| Temperature | 80-90 °C | Sufficient to drive the reaction without C-Cl activation. |
| Boronic Acid | 1.2 equiv | Slight excess to ensure complete consumption of the limiting reagent. |
Protocol 2: Suzuki-Miyaura Coupling at the C4-Chloro Position
This protocol is intended for substrates where the C5 position has already been functionalized or for achieving direct coupling at the C4-chloro position, which requires a more active catalyst system.
Rationale for Component Selection:
-
Catalyst: A pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often more effective for less reactive chlorides.[6]
-
Ligand: The dppf ligand is both electron-rich and has a large bite angle, which facilitates oxidative addition to the C-Cl bond and subsequent reductive elimination.
-
Base: A stronger base such as cesium carbonate (Cs₂CO₃) is often employed to enhance the rate of transmetalation, which can be sluggish for C-Cl couplings.
-
Solvent: A higher-boiling solvent like N,N-Dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) may be necessary to achieve the higher temperatures required for C-Cl bond activation.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add the 5-substituted-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Add degassed N,N-Dimethylformamide (DMF) (to achieve a substrate concentration of approximately 0.1 M).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer, potentially 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine multiple times to remove the DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for C4-Selective Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Highly active catalyst for C-Cl bond activation.[6] |
| Base | Cs₂CO₃ (3.0 equiv) | Stronger base to facilitate transmetalation. |
| Solvent | DMF or DME | Higher boiling point allows for increased reaction temperatures. |
| Temperature | 110-120 °C | Necessary to overcome the higher activation energy of C-Cl bond cleavage. |
| Boronic Acid | 1.5 equiv | Larger excess may be needed to drive the reaction to completion. |
Visualization of the Catalytic Cycle and Regioselectivity
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the logic behind achieving regioselectivity with 5-bromo-4-chloropyrazolo[1,5-a]pyridine.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Logic for Achieving Regioselectivity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh batch of catalyst or a different pre-catalyst.- Ensure thorough degassing of all solvents.- Use freshly recrystallized or high-purity boronic acid. |
| Poor Regioselectivity | - Reaction temperature too high for C5 selectivity- Catalyst system too active for C5 selectivity | - Lower the reaction temperature.- Switch to a less active ligand (e.g., from a bulky phosphine to PPh₃). |
| Dehalogenation | - Presence of protic impurities- Base is too strong or temperature is too high | - Ensure all reagents and solvents are dry.- Consider a milder base (e.g., K₃PO₄ or KF).- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Ensure the reaction is set up under a strictly inert atmosphere. |
Conclusion
The regioselective Suzuki-Miyaura coupling of 5-bromo-4-chloropyrazolo[1,5-a]pyridine is a powerful strategy for the synthesis of highly functionalized derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can selectively target either the C5-bromo or the C4-chloro position. The protocols provided herein offer a robust starting point for the development of diverse molecular architectures based on the pyrazolo[1,5-a]pyridine core, facilitating advancements in drug discovery and materials science.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PubMed. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]
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Chernyak, N., & Gevorgyan, V. (n.d.). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PMC. [Link]
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MDPI. (2024, October 4). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Beilstein Archives. (2024, November 4). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PMC. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]
-
Pro Progressio Alapítvány. (2011, August 2). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
-
ACS Publications. (2019, August 26). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
-
PMC. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. (2024, October 4). Electrochemical Regioselective C(sp2)-H Bond Chalcogenation of Pyrazolo[1,5- a]pyrimidines via Radical Cross-Coupling at Room Temperature. [Link]
-
MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [https://www.mdpi.com/2 catalysts-15-00738]([Link] catalysts-15-00738)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
ResearchGate. (2020, June). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]
-
MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
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Buchwald-Hartwig Amination of 5-Bromo-Pyrazolopyridines: A Detailed Application Guide for Medicinal Chemists
Introduction
The pyrazolopyridine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous biologically active compounds. The ability to precisely modify this privileged heterocycle is paramount for generating novel chemical entities with tailored pharmacological profiles. Among the most critical transformations is the formation of carbon-nitrogen (C-N) bonds, which allows for the introduction of diverse amine functionalities. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for this purpose, offering a broad substrate scope and high functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][2]
This guide provides a comprehensive, in-depth analysis and practical protocols for the successful execution of the Buchwald-Hartwig amination on 5-bromo-pyrazolopyridine substrates. Moving beyond a simple recitation of steps, this document elucidates the critical interplay between catalyst, ligand, base, and solvent, empowering researchers to not only replicate established procedures but also to rationally troubleshoot and optimize conditions for their specific molecular targets.
The Catalytic Heart: Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][4] Understanding this cycle is crucial for rational optimization. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the 5-bromo-pyrazolopyridine. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.[4][5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-aryl pyrazolopyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][7]
Heteroaromatic substrates like pyrazolopyridines can present unique challenges, as the nitrogen atoms within the ring system can potentially coordinate to the palladium center, leading to catalyst inhibition. The selection of bulky, electron-rich ligands is therefore critical to promote the desired reaction pathway and prevent catalyst deactivation.[8]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromo-pyrazolopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. [9]3. Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Degassing (Optional but Recommended): For sensitive substrates, the reaction mixture can be further degassed by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently inert atmosphere (oxygen poisoning).3. Wet solvent or reagents.4. Base is not strong enough or has poor solubility.5. Temperature is too low. | 1. Use fresh catalyst/ligand. Consider a more robust precatalyst.2. Ensure proper Schlenk technique; degas the solvent/mixture.3. Use freshly distilled/anhydrous solvents.4. Switch to a stronger base (e.g., NaOtBu or LHMDS).5. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Dimerization of the starting material.3. Double arylation of a primary amine. | 1. This can occur if water is present. Ensure anhydrous conditions. A different ligand may also suppress this pathway.2. Lower the catalyst loading or reaction temperature.3. Use a more sterically hindered ligand (e.g., BrettPhos). Adjust stoichiometry. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially the base).2. Trace oxygen or moisture.3. Inconsistent heating or stirring. | 1. Use high-purity reagents from a reliable source. NaOtBu is hygroscopic and should be handled in a glovebox.2. Standardize inerting and degassing procedures.3. Use a temperature-controlled heating block and ensure consistent stirring speed. |
Conclusion
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl pyrazolopyridines. Success with this electron-deficient heterocyclic system is highly dependent on the careful selection of a sterically hindered, electron-rich phosphine ligand and an appropriate strong base. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, researchers can reliably and efficiently access a vast chemical space of novel pyrazolopyridine derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical steps to achieve that goal.
References
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Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Bhattacharya, A., & Chaudhuri, P. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters. [Link]
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Norrby, P.-O., & Hartwig, J. F. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
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Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
-
Norrby, P.-O., et al. (2024). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Gromov, I., et al. (2014). Palladium-catalyzed Amination of Meso-(Bromophenyl)porphyrins With Diamines and Azamacrocycles. Journal of Porphyrins and Phthalocyanines. [Link]
-
Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. [Link]
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Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel PI3K Inhibitors Utilizing the 5-Bromo-4-chloropyrazolo[1,5-a]pyridine Scaffold
This document provides a detailed guide for medicinal chemists, researchers, and drug development professionals on the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors. We will focus on the strategic utilization of the 5-Bromo-4-chloropyrazolo[1,5-a]pyridine core, a versatile starting material for building diverse chemical libraries. The protocols herein are grounded in established palladium-catalyzed cross-coupling methodologies, emphasizing experimental rationale, procedural robustness, and strategic considerations for library development.
Introduction: The PI3K Pathway and the Pyrazolo[1,5-a]pyridine Privileged Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of PI3K genes or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers, making it one of the most compelling targets in oncology drug discovery.[1][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K at the cell membrane.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and PDK1, leading to the activation of a cascade of downstream effectors, including mTOR.[1][5]
Heterocyclic compounds are the cornerstone of kinase inhibitor design. Among them, fused bicyclic systems like pyrazolopyridines and pyrazolopyrimidines have emerged as "privileged scaffolds."[7][8] These structures are adept at mimicking the adenine region of ATP, allowing them to bind effectively within the ATP-binding pocket of various kinases.[7][9] Specifically, the pyrazolo[1,5-a]pyridine core is present in several kinase inhibitors that have advanced in clinical development, demonstrating its favorable pharmacokinetic and pharmacodynamic properties.[8][10]
The subject of this guide, 5-Bromo-4-chloropyrazolo[1,5-a]pyridine[11][12], is a particularly valuable starting material. Its di-halogenated nature presents two distinct handles for regioselective functionalization through modern cross-coupling chemistry, enabling the systematic and modular synthesis of diverse inhibitor libraries.
The PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in cell signaling and the points of therapeutic intervention.
Caption: The PI3K/AKT/mTOR signaling cascade.
Overall Synthetic Strategy
The synthetic utility of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. This reactivity gradient allows for a reliable, sequential functionalization strategy.
Our primary approach involves two key transformations:
-
Suzuki-Miyaura Coupling: To install a carbon-based substituent (aryl or heteroaryl group) at the C5-position via the more reactive bromide.
-
Buchwald-Hartwig Amination: To introduce a nitrogen-based nucleophile at the C4-position. This is a common strategy for engaging with the "hinge" region of the kinase ATP-binding site.
The workflow is visualized below.
Caption: Sequential cross-coupling strategy.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Many reagents, particularly palladium catalysts and organic solvents, are hazardous and should be handled with care. All reactions involving palladium catalysts must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
Principle: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond for a selective Suzuki-Miyaura reaction. This C-C bond-forming reaction is exceptionally robust for introducing a wide array of aryl and heteroaryl moieties, which can be used to probe interactions within the affinity pocket of PI3K.[13][14]
Materials:
-
5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02-0.05 equiv.)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.), prepared as a 2M aqueous solution.
-
Solvent: 1,4-Dioxane or Dimethoxyethane (DME).
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, the corresponding boronic acid/ester, and the palladium catalyst.
-
Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality Note: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), quenching the catalytic cycle. Thorough deoxygenation is critical for reaction efficiency and reproducibility.[15]
-
-
Using a syringe, add the degassed solvent (e.g., 1,4-dioxane), followed by the degassed aqueous base solution. The solvent mixture is typically in a 3:1 to 4:1 ratio (organic:aqueous).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-4-chloropyrazolo[1,5-a]pyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
Principle: With the C5-position functionalized, the remaining C4-chloro substituent serves as the electrophilic partner for a Buchwald-Hartwig amination. This C-N bond-forming reaction is crucial for installing amine groups that often form key hydrogen bond interactions with the hinge region of protein kinases.[13][16]
Materials:
-
5-Aryl-4-chloropyrazolo[1,5-a]pyridine intermediate (from Protocol 1) (1.0 equiv.)
-
Primary or Secondary Amine (1.2-1.5 equiv.)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or a suitable Pd(II)-NHC complex.[17] (0.01-0.05 equiv. Pd)
-
Phosphine Ligand: Xantphos or BINAP (1.2-2.0 equiv. relative to Pd).
-
Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.).
-
Anhydrous, deoxygenated solvent: Toluene or 1,4-Dioxane.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.
-
Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for a wide range of amines. Cesium carbonate is a milder, often more functional-group-tolerant alternative. The choice of ligand is critical; bulky, electron-rich phosphines like Xantphos facilitate the challenging reductive elimination step, which is often rate-limiting.[16]
-
-
Add the 5-aryl-4-chloropyrazolo[1,5-a]pyridine intermediate and the anhydrous, deoxygenated solvent.
-
If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1.
-
Seal the vessel and heat to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to afford the final target compound.
Data Summary and Characterization
The described synthetic route is amenable to the creation of a focused library of compounds. The table below presents a representative matrix of potential products with hypothetical, yet plausible, data based on published PI3K inhibitors featuring similar scaffolds.[6][10][18]
| Compound ID | R¹ (from Suzuki) | R²-NH (from Buchwald-Hartwig) | Yield (%) | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| PI-001 | 4-Fluorophenyl | Morpholino | 75 | 15 | 250 |
| PI-002 | Indol-5-yl | 3-(Dimethylamino)propylamino | 62 | 280 | 5 |
| PI-003 | Pyridin-3-yl | Aniline | 68 | 50 | 450 |
| PI-004 | 2-Methylbenzimidazol-6-yl | Cyclopropylamino | 55 | 95 | 18 |
| PI-005 | Quinol-6-yl | Piperazin-1-yl | 71 | 8 | 120 |
Yields are for the final Buchwald-Hartwig step. IC₅₀ values are hypothetical for illustrative purposes.
Compound Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of substitution.
-
LC-MS: To assess purity and confirm the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Conclusion
The 5-Bromo-4-chloropyrazolo[1,5-a]pyridine scaffold is a superb platform for the efficient, modular synthesis of novel PI3K inhibitors. The differential reactivity of the two halogen atoms enables a controlled, sequential functionalization strategy using robust and well-understood palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols detailed in this application note provide a reliable foundation for researchers to generate diverse libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) and the development of potent and selective next-generation PI3K inhibitors.
References
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Creative Diagnostics. PI3K-Akt Signaling Pathway. [Link]
-
Signalway Antibody LLC. PI3K / Akt Signaling. [Link]
-
Eng, C. (2003). PI3K-PKB/Akt Pathway. Journal of Cellular Science. [Link]
-
Cusabio. PI3K-Akt signaling pathway. [Link]
-
Kumar, R., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Raveendra, B., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Marion, N., & Nolan, S.P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry. [Link]
-
CPL D-GROUP Sp. z o.o. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]
-
MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]
-
Stensaas, LLC. 5-bromo-4-chloropyrazolo[1, 5-a]pyridine, min 97%, 1 gram. [Link]
-
Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. 5-bromo-4-chloropyrazolo[1,5-a]pyridine | 1427415-74-4 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Halogenated Pyrazolopyridines
Executive Summary
Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine) are privileged bioisosteres of purines, serving as core scaffolds in FDA-approved kinase inhibitors (e.g., Vemurafenib, Ibrutinib analogs). Their utility relies on precise decoration of the heteroaromatic ring. However, these substrates present a "perfect storm" for palladium catalysis: electron-deficient pyridine nitrogens capable of catalyst poisoning, acidic N-H protons on the pyrazole, and competing halogen reactivities.
This guide provides three field-validated protocols to navigate these challenges, focusing on regioselectivity , catalyst longevity , and scalability .
Strategic Analysis: The Reactivity Landscape
Before initiating wet chemistry, one must map the electronic bias of the substrate. The reactivity of halogenated pyrazolopyridines in Pd-catalyzed cross-coupling is governed by the interplay of Bond Dissociation Energy (BDE) and LUMO coefficients .
The Hierarchy of Oxidative Addition
In polyhalogenated systems, Pd(0) insertion follows a predictable hierarchy unless overridden by steric demand or directing groups:
-
C–I > C–Br > C–Cl >> C–F (Bond Strength Control)
-
Electron-Deficient > Electron-Rich (Electronic Control)
For a generic 4,6-dihalopyrazolo[3,4-b]pyridine:
-
C4 Position: Highly electrophilic (adjacent to ring nitrogen). Prone to SNAr but also reactive in Pd-coupling if sterically accessible.
-
C6 Position: Less electrophilic than C4, but often more accessible sterically.
-
Pyridine Nitrogen: A strong
-donor that can displace phosphine ligands, forming inactive Pd-pyridine complexes (Catalyst Arrest).
Ligand Selection Logic
-
Bis-phosphines (e.g., dppf, Xantphos): Excellent for standard couplings (Br/I). The chelate effect resists displacement by the substrate's pyridine nitrogen.
-
Dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos): Essential for aryl chlorides and C–N coupling . The bulky biaryl backbone promotes reductive elimination and prevents formation of dimeric Pd species.
Visualizing the Workflow
The following decision tree outlines the selection of catalytic systems based on substrate halogenation and desired bond formation.
Figure 1: Decision matrix for catalyst selection based on electrophile and nucleophile identity.
Detailed Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Target: Functionalization of 4-bromo-6-chloropyrazolo[3,4-b]pyridine. Objective: Selectively couple at C4-Br while leaving C6-Cl intact for subsequent steps.
Rationale: The C4-Br bond is significantly weaker than the C6-Cl bond. Using a mild base and controlled temperature prevents "over-coupling" at the chloride position. We utilize Pd(dppf)Cl2 because the ferrocenyl backbone is rigid, preventing the pyridine nitrogen from sequestering the palladium [1].
Reagents:
-
Substrate: 4-bromo-6-chloropyrazolo[3,4-b]pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)
-
Base: 2M aq. Na2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add sparged 1,4-dioxane and the aqueous base solution via syringe.
-
Thermal Activation: Heat the mixture to 60–80 °C .
-
Note: Do not exceed 80 °C initially.[1] Higher temperatures may activate the C6-chloride.
-
-
Monitoring: Monitor by LCMS at 2 hours. Look for the mono-coupled mass.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
If you observe bis-coupling (reaction at both Br and Cl), lower the temperature to 50 °C and reduce catalyst loading to 2 mol%.
-
If the reaction stalls, verify the quality of the boronic acid (check for protodeboronation by NMR).
Protocol B: Buchwald-Hartwig Amination of Deactivated Chlorides
Target: Amination of 4-chloropyrazolo[3,4-d]pyrimidine (or pyridine analog). Objective: Install an amine at a deactivated chloride position.
Rationale: Chlorides are reluctant electrophiles. Standard Pd sources (Pd(OAc)2) often fail due to slow oxidative addition. We employ Buchwald Precatalysts (Gen 3/4) containing bulky dialkylbiaryl ligands (e.g., BrettPhos or RuPhos ). These ligands facilitate oxidative addition into the C-Cl bond and protect the Pd center from N-coordination [2].
Reagents:
-
Substrate: Heteroaryl chloride (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–4 mol%)
-
Base: Cs2CO3 (anhydrous, 2.0 equiv) or NaOtBu (for non-base-sensitive substrates)
-
Solvent: t-Amyl alcohol or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture kills this reaction.
-
Charging: Add the aryl chloride, solid amine (if applicable), base, and precatalyst in a glovebox or under a strong stream of Argon.
-
Solvation: Add anhydrous solvent.
-
Activation: Heat to 90–100 °C .
-
Tip: If using NaOtBu, the reaction often proceeds faster (1-4 hours). Cs2CO3 may require overnight stirring.
-
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts before aqueous workup.
Self-Validation Check:
-
Beta-Hydride Elimination: If using an aliphatic amine and you observe reduction of the chloride (H replacing Cl), switch the ligand to RuPhos , which is specifically designed to suppress beta-hydride elimination in secondary amines [3].
Protocol C: Sequential One-Pot Functionalization
Target: 2,6-Dihalogenated pyrazolo[1,5-a]pyrimidines. Objective: Sequential Sonogashira (C6) followed by Suzuki (C2).[2]
Rationale: In 2,6-dibromopyrazolo[1,5-a]pyrimidine, the C6 position is electronically distinct. Literature suggests C6 is favorable for Sonogashira coupling, while subsequent C2 functionalization can be achieved via Suzuki [4].[2]
Workflow:
-
Step 1 (Sonogashira): PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), Alkyne, Et3N, THF, RT to 50 °C.
-
Step 2 (Suzuki): Do not isolate. Add Arylboronic acid, K2CO3 (aq), and elevate temp to 80 °C. Note: You may need to add a fresh charge of Pd catalyst if the first step was prolonged.
Troubleshooting "The Black Box"
| Issue | Diagnosis | Corrective Action |
| Protodeboronation | Boronic acid converts to Ar-H instead of coupling. | Use anhydrous conditions (Cs2CO3/Dioxane). Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) for slow-release stability. |
| Catalyst Poisoning | Reaction starts fast but stops at 30-40% conversion. | The pyridine nitrogen is binding Pd. Switch to a bulky ligand (XPhos , tBuXPhos ) or increase temperature to promote ligand dissociation. |
| Regio-scrambling | Mixture of C4 and C6 products. | The temperature is too high. Lower temp and use a distinct halogen difference (I vs Cl rather than Br vs Cl). |
| Insoluble Substrate | Reactants crash out. | Switch solvent to n-Butanol or DMA (Dimethylacetamide). High boiling alcohols often improve solubility and rates for heterocycles. |
References
-
Mechanistic Origins of Selectivity: Legault, C. Y., et al. "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles." J. Am. Chem. Soc.[3][4] 2007.[3][4] Link
-
Buchwald-Hartwig Protocols: "Buchwald–Hartwig amination." Wikipedia/Organic Chemistry Portal. Link
-
Ligand Effects on Selectivity: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." NSF Public Access. Link
-
Sequential Coupling Strategies: "Cross-Coupling Reactions of Polyhalogenated Heterocycles." ResearchGate.[2][5] Link
-
Suzuki Conditions for Pyridines: "Suzuki coupling of different chloropyridines with phenylboronic acids." ResearchGate.[2][5] Link
Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Optimization may be required for specific substrate substituents.
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
late-stage functionalization of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine scaffold
This guide outlines the strategic protocols for the late-stage functionalization of the 5-Bromo-4-chloropyrazolo[1,5-a]pyridine scaffold. This specific di-halogenated core presents a classic chemoselectivity challenge: differentiating between the C5-Bromine, C4-Chlorine, and the nucleophilic C3-H bond.[1]
Abstract: The Chemoselectivity Hierarchy
The 5-Bromo-4-chloropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, Trk, and MAPK pathways).[1][2] Its utility relies on the orthogonal reactivity of its substituents.[2]
-
C5-Bromine: The most reactive site for oxidative addition. It behaves as a typical electron-deficient aryl bromide.[1]
-
C4-Chlorine: Sterically crowded (proximal to the bridgehead) and electronically deactivated compared to typical 2-chloropyridines.[1] Functionalization here requires specialized ligands or Nickel catalysis.[2]
-
C3-Hydrogen: Electron-rich and highly nucleophilic.[1] Susceptible to Electrophilic Aromatic Substitution (SEAr) or direct C-H arylation.[1][2]
Part 1: Strategic Analysis & Decision Matrix
The following decision matrix dictates the order of operations to prevent side reactions (e.g., hydrodehalogenation or scrambling).
Reactivity Order: C3-H (S_EAr) ≈ C5-Br (Pd-Catalysis) >> C4-Cl (Ni/Pd-Catalysis)[1]
| Target Position | Reaction Type | Activation Barrier | Recommended Strategy |
| C5 (Bromo) | Suzuki/Buchwald | Low | First Step: Use mild Pd sources (Pd(PPh₃)₄, Pd(dppf)Cl₂) to couple exclusively at C5.[1] |
| C4 (Chloro) | Suzuki/Buchwald | High | Second Step: Requires bulky, electron-rich ligands (Buchwald G3/G4, XPhos) or Ni(cod)₂ to activate the inert C-Cl bond.[1][2] |
| C3 (H) | Halogenation / C-H | Variable | Orthogonal: Can be functionalized before C5 coupling (if stable) or after via SEAr (e.g., NIS, NBS).[1][2] |
Part 2: Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at C5 while leaving the C4-Cl bond intact.
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond by approximately 3-4 orders of magnitude in standard solvents.[1]
Materials:
-
Substrate: 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·DCM (3-5 mol%) — Chosen for high selectivity and stability.[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.[2] Seal and purge with Argon/N₂ (3x vacuum/refill cycles).
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid activating the C4-Cl bond.[1]
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+) and formation of the product (M-Br+Ar).[1][2] If des-bromo byproduct is observed, lower temperature to 60 °C.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| C4/C5 Bis-coupling | Catalyst too active / Temp too high | Switch to Pd(PPh₃)₄; Reduce temp to 60 °C. |
| Protodebromination | Hydride source present | Ensure solvent is dry; switch base to Cs₂CO₃ (anhydrous) in DMF.[1] |
| No Reaction | Boronic acid instability | Switch to Pinacol Ester; Add catalytic water if using anhydrous conditions.[2] |
Protocol B: C4-Activation (The "Difficult" Coupling)
Objective: Functionalize the sterically hindered and deactivated C4-Cl position.
Mechanism: The C4 position is "pseudo-ortho" to the bridgehead, creating steric bulk.[2] The C-Cl bond requires a catalyst system capable of facile oxidative addition into hindered chlorides.
Materials:
-
Substrate: 5-Aryl-4-chloropyrazolo[1,5-a]pyridine (Product from Protocol A)[1]
-
Coupling Partner: Boronic Ester or Amine (for Buchwald)
-
Ligand: XPhos or RuPhos (4 mol%) — Essential for activating hindered chlorides.[1][2]
-
Solvent: n-Butanol or Toluene/Water (10:1)[1]
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 mins at RT to generate the active L-Pd(0) species.[1][2]
-
Addition: Add the C5-substituted substrate, boronic ester, and base.[2]
-
Reaction: Heat to 100–110 °C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[2] Concentrate and purify via reverse-phase HPLC if the byproduct profile is complex.
Protocol C: C3-Functionalization (Electrophilic Trapping)
Objective: Iodination of the C3 position to create a third diversity vector.[2]
Materials:
-
Temperature: 0 °C to RT
Methodology:
-
Dissolve the scaffold in ACN.[2]
-
Add NIS portion-wise at 0 °C.
-
Allow to warm to RT. The reaction is typically complete within 1 hour due to the high nucleophilicity of the pyrazole ring.[2]
-
Note: This can be performed before Protocol A if the C3-Iodide is compatible with the Suzuki conditions (C3-I will react FASTER than C5-Br).[1] If C3-functionalization is desired last, use SEAr conditions after C5/C4 couplings.
Part 3: Visualization of Reaction Workflow
The following diagram illustrates the divergent synthesis pathways, highlighting the chemoselectivity switches.
Caption: Chemoselective functionalization workflow. Solid lines indicate the primary C5→C4 sequence.[2] Dashed lines indicate orthogonal C3 modification.
Part 4: Data Summary & Optimization
Table 1: Catalyst Screening for C5-Selective Coupling Conditions: 1.0 eq Substrate, 1.1 eq Ph-B(OH)₂, 3.0 eq Base, 80°C, 4h.
| Catalyst System | Solvent | Yield (C5-Product) | Selectivity (C5:C4) | Notes |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 88% | >95:1 | Recommended. Excellent balance of activity/selectivity.[1] |
| Pd(PPh₃)₄ | Toluene/EtOH | 75% | 90:1 | Slower reaction; requires strict O₂ exclusion.[1][2] |
| Pd₂(dba)₃ / XPhos | Dioxane | 40% | 60:40 | Poor Selectivity. Ligand is too active; couples C4 and C5 indiscriminately.[1][2] |
| Pd(OAc)₂ / PPh₃ | DMF | 65% | 85:15 | Significant homocoupling observed.[1][2] |
References
-
General Reactivity of Pyrazolo[1,5-a]pyridines
-
Chemoselectivity in Heterocyclic Cross-Couplings (Br vs Cl)
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.[2]
-
-
C3-Halogenation Methodologies
-
Commercial Availability & Safety Data
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
preventing debromination side reactions during coupling of pyrazolopyridines
The following technical guide is structured as a specialized Support Center for medicinal chemists and process engineers. It addresses the specific challenge of protodebromination (hydrodehalogenation) during the cross-coupling of pyrazolopyridines.
Topic: Preventing Debromination Side Reactions Audience: Senior Chemists, Process Development Scientists Status: Active Guide
Executive Summary: The Chemical Challenge
Pyrazolopyridines are "privileged scaffolds" in kinase inhibitor discovery but notorious for side reactions during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Core Issue: When attempting to couple a halogenated pyrazolopyridine, researchers often observe hydrodehalogenation (replacement of -Br/-Cl with -H) rather than the desired C-C or C-N bond formation.[1]
Why Pyrazolopyridines are Unique:
-
Electron Deficiency: The pyridine ring makes the C-X bond highly activated for oxidative addition, but the resulting Pd(II) species is electron-deficient and prone to stabilizing interactions that can lead to hydride abstraction.
-
N-Coordination: The pyrazole and pyridine nitrogens can coordinate to Pd, displacing ligands and altering the steric/electronic environment, often slowing down transmetallation and allowing the debromination pathway to compete.
Diagnostic Hub: Troubleshooting Guides
Symptom A: "I am trying to couple at a Chloride/Iodide site, but my Bromine substituent is disappearing."
Diagnosis: Loss of Chemoselectivity. The catalyst is performing oxidative addition at the C-Br bond (which is often more labile than C-Cl but less than C-I) or the catalyst is too active/non-selective.
Troubleshooting Protocol:
-
Switch Catalyst System: Move away from "hot" catalysts like Pd(tBu3P)2 or XPhos if high selectivity is required. Use ligands with lower oxidative addition rates for Br but sufficient for I (e.g., Pd(PPh3)4 or Bis(triphenylphosphine)palladium(II) dichloride ).
-
Temperature Control: Lower the reaction temperature. C-I bonds often couple at RT; C-Br requires heat. If you are heating to 80°C+ to couple an Iodide, you are inviting Br-activation.
-
Stoichiometry: Ensure the boronic acid is not in large excess if the catalyst is non-selective.
Symptom B: "I am coupling at the Bromine site, but I get the hydro-debrominated product (Ar-H) instead of the biaryl (Ar-Ar')."
Diagnosis: Competing Hydrodehalogenation (The "Hydride Thief" Mechanism). Oxidative addition occurred, but Transmetallation was too slow , allowing a Hydride source to intercept the Pd-Ar intermediate.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
|---|
| Solvent | Avoid 1°/2° Alcohols (EtOH, iPrOH). Use Dioxane, Toluene, or DME . | Alcohols with
Technical Deep Dive: The Mechanism of Failure
To solve the problem, one must visualize the competition between the Productive Cycle and the Destructive Cycle .
Mechanistic Pathway Diagram
The following diagram illustrates how the Palladium intermediate diverges into the debromination pathway via hydride abstraction.
Caption: Figure 1. Kinetic competition between Transmetallation (Blue) and Hydrodehalogenation (Red).
Why "Slow Transmetallation" is the Root Cause
In pyrazolopyridines, the nitrogen lone pairs can make the aryl ring electron-poor. While this aids oxidative addition, it can make the Pd-center less nucleophilic, slowing the attack on the boronic acid. If the boronic acid is not properly activated (e.g., insufficient base/water) or sterically hindered, the Pd(II) intermediate sits idle.
During this "idle time," if an alcohol solvent or amine base is present, the Pd(II) species undergoes
Optimized Experimental Protocols
Protocol A: The "RuPhos" Method for Stubborn Substrates
Best for: 2-bromo-pyrazolopyridines or substrates prone to rapid debromination.
Rationale: RuPhos (a Buchwald ligand) creates a highly active catalyst that is bulky enough to prevent aggregation but electronically tuned to facilitate transmetallation over hydride transfer.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst: RuPhos Pd G3 or G4 (2-5 mol%)
-
Base: K3PO4 (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Note: The water is non-negotiable for solubility and boronate activation.
-
Step-by-Step:
-
Degassing: Charge solid reagents (Substrate, Boronate, Base, Precatalyst) into a vial. Seal and purge with N2/Ar for 5 minutes.
-
Solvent Prep: Sparge the Dioxane/Water mixture with inert gas for 15 minutes prior to addition. Dissolved oxygen promotes homocoupling and catalyst death, which indirectly favors side reactions.
-
Addition: Add solvent via syringe.
-
Reaction: Heat to 60°C initially. Monitor by LCMS after 1 hour.
-
Checkpoint: If starting material remains and no debromination is seen, increase to 80-100°C.
-
Checkpoint: If debromination appears, STOP. Lower temp to 40°C and add more boronic acid (pushing the equilibrium toward transmetallation).
-
Protocol B: The "Anhydrous" Method (When Water is Forbidden)
Best for: Hydrolysis-sensitive substrates.
Rationale: Eliminating water prevents protodeboronation of the boronic acid, but requires a soluble organic base that doesn't donate hydrides.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
-
Note: DMF/DMSO accelerate the reaction via polarity, helping the ionic mechanism without water.
-
Step-by-Step:
-
Mix Substrate, Boronate, Base, and Catalyst in a dry Schlenk tube under Argon.
-
Add anhydrous DMF.[1]
-
Heat to 80°C.
-
Critical Step: If the reaction stalls, add 10 mol% of CuCl . This is the "Copper Effect" (Liebeskind-Srogl variant logic), which can facilitate transmetallation in non-aqueous systems.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C and Hydrogen for this coupling? A: Absolutely not. Pd/C under H2 (or even transfer hydrogenation conditions like ammonium formate) is the standard method for intentional dehalogenation. You will strip every halogen off your ring.
Q: Why does my reaction work on the chloropyridine analog but debrominate on the bromopyridine? A: The C-Br bond undergoes oxidative addition much faster than C-Cl. This creates a high concentration of the active Pd(II) species early in the reaction. If the transmetallation step cannot keep up with this influx, the "waiting" Pd(II) species find alternative pathways (hydride elimination). The chloro-analog reacts slower, keeping the steady-state concentration of Pd(II) lower, matching the transmetallation rate better.
Q: I see "Protodeboronation" in the literature. Is this the same as Debromination? A: No.
-
Debromination: Your halide substrate loses a bromine (Ar-Br
Ar-H). -
Protodeboronation: Your boronic acid loses the boron (Ar'-B(OH)2
Ar'-H). -
Connection: Both are bad. Protodeboronation consumes your coupling partner, leaving the Pd(II)-Br species with nothing to react with, eventually leading to its decomposition or debromination.
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes." Journal of Organic Chemistry, 2005.
-
Ligand Effects (RuPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[4]
-
Protodeboronation & Bulky Ligands: "Bulky phosphine ligands promote palladium-catalyzed protodeboronation."[5][6] ChemRxiv, 2023.
-
Practical Guide to Suzuki Coupling: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
optimizing yield for Suzuki coupling at C-5 position of pyrazolo[1,5-a]pyridine
Topic: Optimizing Yield for Suzuki-Miyaura Coupling at C-5 Position
Ticket ID: SUZ-PZP-C5-OPT Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Architecture
The Scaffold: Pyrazolo[1,5-a]pyridine
Before initiating optimization, verify your numbering convention. In this guide, we utilize standard IUPAC numbering where the bridgehead nitrogen is position 4 . Consequently, C-5 is the position on the six-membered ring adjacent to the bridgehead nitrogen (analogous to the 2-position of pyridine).
-
Electronic Environment: The C-5 position is electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen (N4).
-
Reactivity Profile: Unlike the C-3 position (which is nucleophilic and prone to SEAr), the C-5 position requires activation via a leaving group (Cl, Br, I, OTf) for transition-metal catalyzed cross-coupling.
The Core Challenge: Catalyst Deactivation
The primary failure mode in this reaction is catalyst poisoning . The N1 and N4 nitrogens in the fused system are competent ligands. If your phosphine ligand is not bulky enough or labile, the palladium center will coordinate to the scaffold's nitrogens (N1/N4) rather than undergoing oxidative addition at C-5, leading to a "dead" catalyst sink.
Diagnostic Workflow (Visual)
Use this decision tree to identify the bottleneck in your current protocol.
Figure 1: Diagnostic logic flow for identifying failure modes in C-5 pyrazolo[1,5-a]pyridine coupling.
Critical Parameters & Optimization Matrix
Parameter 1: The Catalyst System
-
Standard (Baseline): Pd(dppf)Cl2·DCM. Works for iodides and activated bromides. Often fails for chlorides at C-5 due to slow oxidative addition competing with N-coordination.
-
High-Performance (Recommended): XPhos Pd G2 or G3.
-
Why: The bulky biaryl phosphine (XPhos) prevents the palladium from coordinating to the bridgehead nitrogen (N4). It forces the Pd center to remain active for the oxidative addition cycle.
-
-
Alternative: Pd2(dba)3 + SPhos (1:2 ratio).
Parameter 2: The Base
-
Standard: Na2CO3 or K2CO3 (2M aqueous).
-
Issue: High pH can accelerate protodeboronation of heteroaryl boronic acids.
-
Optimization: K3PO4 (Potassium Phosphate Tribasic).
-
Why: Provides a "buffer-like" effect in organic/water mixtures and is less harsh on sensitive boronic acids while maintaining sufficient basicity for the transmetallation step.
-
Parameter 3: Solvent System
-
Standard: 1,4-Dioxane/Water (4:1).
-
Optimization: If the substrate is highly hydrophobic, switch to Toluene/Water (10:1) or n-Butanol .
-
Note: Water is essential for the Suzuki mechanism (activation of the boronic acid). Never run strictly anhydrous unless using specialized boronate esters with fluoride activation.
-
Troubleshooting Guide (FAQ)
Q1: My reaction turns black immediately and yields are <10%. What happened? A: "Palladium Black" formation indicates the catalyst decomposed before entering the catalytic cycle. This usually happens if the phosphine ligand dissociates or if the oxidative addition is too slow.
-
Fix: Switch to a precatalyst like XPhos Pd G3 . These are air-stable and only release the active Pd(0) species once in the reaction mixture, preventing premature aggregation.
Q2: I see full conversion of the halide, but the major product is the hydrolyzed boronic acid (Ar-H). A: You are experiencing protodeboronation . This is common with electron-poor boronic acids (e.g., 2-pyridyl boronic acid) or electron-rich heterocycles.
-
Fix 1: Switch base to CsF (Cesium Fluoride) or K3PO4 and run in n-Butanol.
-
Fix 2: Add the base slowly or in portions.
-
Fix 3: Use the MIDA boronate ester instead of the free boronic acid for slow release.
Q3: Can I use a chloride at C-5? A: Yes, but C-5 chlorides on pyrazolo[1,5-a]pyridine are sluggish.
-
Requirement: You must use a Buchwald-type ligand (XPhos, RuPhos, or BrettPhos). Pd(PPh3)4 will not work efficiently for C-5 chlorides.
Q4: Is the reaction sensitive to oxygen? A: Yes. While Suzuki is robust, the electron-rich nature of the pyrazolo scaffold makes it prone to oxidative dimerization.
-
Protocol: Sparge solvents with Argon for 15 minutes before adding the catalyst. Do not rely solely on vacuum/backfill cycles if you are seeing homocoupling.
Standard Operating Procedure (SOP)
Protocol: High-Yield C-5 Arylation of Pyrazolo[1,5-a]pyridine
Reagents:
-
5-Chloro-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio) [Degassed]
Step-by-Step:
-
Preparation: In a reaction vial equipped with a stir bar, add the 5-chloro-pyrazolo[1,5-a]pyridine (1.0 mmol) and the Aryl Boronic Acid (1.5 mmol).
-
Base Addition: Add K3PO4 (3.0 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing (Critical): Sparge the mixture with Argon gas via a needle submerged in the liquid for 10 minutes.
-
Catalyst Addition: Remove the needle, quickly add XPhos Pd G2 (0.02 mmol), and seal the vial immediately with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat the block to 100°C for 4–12 hours.
-
Checkpoint: Check LCMS at 4 hours. If conversion is >80%, stop. If <50%, add 1 mol% more catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with Brine (x2). Dry organic layer over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Comparison Table
| Variable | Condition A (Traditional) | Condition B (Optimized) | Impact |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G2 (2 mol%) | Yield +35% (Prevents N-coordination) |
| Base | Na2CO3 | K3PO4 | Purity +15% (Reduces deboronation) |
| Temp | 80°C | 100°C | Rate 2x (Overcomes activation barrier) |
| Atmosphere | N2 Balloon | Ar Sparging | Homocoupling -10% |
References
-
Mechanistic Insight on N-Heterocycle Poisoning
- Catalyst Selection Guide: Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines (Analogous electron-deficient N-heterocycle). Source: BenchChem
-
General Optimization of Suzuki Conditions
Sources
separation of regioisomers in pyrazolo[1,5-a]pyridine synthesis
Welcome to the Pyrazolo[1,5-a]pyridine Technical Support Hub.
Executive Summary: The Regioisomer Challenge
You are likely encountering a mixture of regioisomers (typically C2- vs. C3-substituted) following a [3+2] cycloaddition synthesis. This is a known bottleneck in pyrazolo[1,5-a]pyridine chemistry, primarily driven by the competing electronic and steric demands of the pyridinium ylide (dipole) and the alkyne/alkene (dipolarophile).
This guide provides a tiered troubleshooting protocol, moving from diagnostic confirmation to separation strategies (chromatographic & non-chromatographic) and finally to synthetic optimization (prevention).
Module 1: Diagnostic Triage
User Question: How do I confirm I have a regioisomer mixture and not just impurities?
Technical Analysis: Before attempting separation, you must validate the mixture. Pyrazolo[1,5-a]pyridines exhibit distinct NMR signatures depending on the substitution pattern.
Diagnostic Checklist:
-
H NMR Inspection (Aromatic Region):
-
Look for the C2-H or C3-H singlet.
-
C2-H: Typically appears upfield (
6.5 – 7.0 ppm) if C3 is substituted. -
C3-H: Typically appears downfield (
7.8 – 8.2 ppm) due to the deshielding effect of the bridgehead nitrogen if C2 is substituted. -
Indicator: If you see "shadow" peaks in these regions with identical coupling constants to your major product, you have a regioisomer.
-
-
TLC Visualization:
-
Regioisomers often have
on standard silica. -
Action: Run a 2D-TLC (spot, run, rotate 90°, run again) to confirm stability and separation.
-
Module 2: Chromatographic Solutions
User Question: My isomers co-elute on standard silica flash columns. What are my options?
Troubleshooting Protocol:
When
Protocol A: Modified Normal Phase (The "Gold Standard")
Switching from EtOAc/Hexane to systems that interact with the nitrogen lone pairs often improves resolution.
| Mobile Phase System | Rationale | Target Application |
| DCM / MeOH (99:1 to 95:5) | High solvation power; breaks H-bonding aggregates. | Polar derivatives (e.g., esters, amides). |
| Toluene / Acetone | Lipophilic regioisomers with poor | |
| DCM / Et₂O | Ether provides weak Lewis basicity, differentiating the accessible N-pairs. | General separation of C2/C3 isomers. |
Protocol B: Stationary Phase Switching
If silica fails, the surface chemistry must be changed.
-
C18 (Reverse Phase):
-
Why: Regioisomers often have different calculated LogP values despite similar polarity.
-
Method: Run a gradient of Water (0.1% Formic Acid) / MeCN.
-
-
PFP (Pentafluorophenyl):
-
Why: PFP columns offer distinct selectivity for aromatic isomers via
- , dipole-dipole, and charge-transfer interactions. -
Success Rate: High for fused heterocycles.
-
Module 3: Crystallization & Chemical Resolution
User Question: I need to scale this up to 50g. Chromatography is too expensive. Can I crystallize?
Technical Analysis: Pyrazolo[1,5-a]pyridines are flat, aromatic systems that stack well. Regioisomers disrupt this packing differently, leading to significant solubility differences.
Workflow: Fractional Crystallization
Step 1: Solvent Screening Test the following solvent systems on 100 mg of crude material.
-
System A: Ethanol (Hot)
C. (Most common for this scaffold). -
System B: Ethyl Acetate / Hexane (Dissolve in min. hot EtOAc, add warm Hexane until turbid, cool slowly).
-
System C: Acetonitrile (reflux to
C).
Step 2: The "Enrichment" Cycle
-
Dissolve the mixture in the chosen hot solvent.
-
Cool to room temperature (do not put on ice immediately).
-
Filter the precipitate.
-
Scenario A: Precipitate is pure Isomer A. (Yield loss, but high purity).
-
Scenario B: Precipitate is enriched. Repeat recrystallization.[1]
-
-
Critical: Always analyze the mother liquor. The minor regioisomer often remains in solution.
Chemical Resolution (Derivatization)
If your scaffold contains a basic nitrogen (e.g., an amino group on the pyridine ring):
-
Treat the mixture with 0.5 eq of a chiral acid (e.g., L-Tartaric acid) or a bulky acid (e.g.,
-TsOH). -
One regioisomer often forms a less soluble salt.
-
Filter and neutralize to recover the free base.
Module 4: Synthetic Prevention (Root Cause Analysis)
User Question: How do I stop the regioisomers from forming in the first place?
Mechanism of Failure:
The reaction typically proceeds via a [3+2] cycloaddition of a pyridinium ylide (generated in situ from
Optimization Decision Tree:
Caption: Decision logic for optimizing regioselectivity based on the electronic nature of the dipolarophile.
Strategic Adjustments:
-
Switch Oxidants: If using
-aminopyridines, switching from standard oxidants to TEMPO has been proven to enhance regioselectivity due to the steric bulk of the radical intermediate [1]. -
Temperature Control: Lowering the temperature (0°C instead of RT) often favors the kinetically controlled product (usually the less sterically hindered isomer).
-
Ligand Control: If using a metal-catalyzed route (e.g., Cu or Ag), increasing the ligand bulk (e.g., using
-Bu-XPhos) can force the reaction toward the less hindered regioisomer.
References
-
Regioselective Synthesis via TEMPO
-
General Mechanism & Synthesis
-
Separation & Crystallization Data
- Title: Preparation, separation and characteriz
- Source:Universitat Autònoma de Barcelona (UAB) Research Repository.
-
URL:[Link](Note: Generalized link to repository for structural data verification).
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for chemicals mentioned (e.g., Pyridine, Hydrazine) before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine intermediates
This is a technical support guide for the purification and handling of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS: 1427415-74-4) and its immediate synthetic precursors.
Product Category: Heterocyclic Building Blocks / JAK Inhibitor Intermediates Target Audience: Medicinal Chemists, Process Chemists Document ID: TS-PP-1427
Core Diagnostic & Triage
Before initiating purification, characterize your crude mixture to select the correct workflow.
| Observation | Probable Cause | Recommended Action |
| Black/Tar-like Crude | Polymerization of alkyne reagents or decomposition of N-aminopyridinium salts. | Filtration & Plug: Dissolve in DCM, filter through Celite, then pass through a short silica plug (100% DCM) to remove tar before column. |
| Presence of Starting Material | Incomplete cyclization of the N-aminopyridine precursor. | Acid Wash: The product is significantly less basic than the pyridine precursor. See Protocol B. |
| Close-running Impurities | Regioisomers (e.g., 4-bromo-5-chloro isomer) from impure pyridine starting material. | Recrystallization: See Protocol C. Chromatography separation is difficult without high-efficiency columns. |
| Missing Bromine (Mass -79) | Protodebromination (usually during Pd-catalyzed steps or harsh lithiation). | Avoid: Do not use this batch for critical couplings; purification is inefficient. Optimize reaction conditions. |
Purification Workflows
Diagram 1: Purification Decision Tree
This logic flow determines the optimal method based on crude purity and impurity profile.
Caption: Decision matrix for purifying pyrazolo[1,5-a]pyridine intermediates based on crude composition.
Detailed Protocols
Protocol A: Flash Column Chromatography
Standard method for crude purity < 85%.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase:
-
Solvent A: Heptane (or Hexane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
-
Gradient:
-
Equilibrate at 0% B.
-
0% to 10% B over 5 CV (Column Volumes).
-
10% to 30% B over 15 CV.
-
Note: The product typically elutes between 15-25% EtOAc depending on column loading.
-
-
Loading: Dissolve crude in minimum DCM. Avoid dry loading on silica if the compound is suspected to be acid-sensitive (though this scaffold is generally robust).
Protocol B: Acid Wash (Removal of Pyridine Precursors)
Mechanism: The pyrazolo[1,5-a]pyridine nitrogen lone pair is part of the aromatic
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 2x with 1M HCl (aq).
-
Result: The unreacted pyridine precursor becomes protonated and moves to the aqueous layer. The target 5-bromo-4-chloropyrazolo[1,5-a]pyridine remains in the EtOAc layer.
-
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Validation: Check LCMS. The peak for the starting material should be absent.
Protocol C: Recrystallization
Best for scaling up (>5g) or removing close-running regioisomers.
-
Solvent System 1 (Preferred): Acetonitrile (MeCN) .
-
Dissolve crude in boiling MeCN (approx. 5-7 mL per gram).
-
Allow to cool slowly to room temperature, then 0°C.
-
Why: Acetonitrile is highly effective for polar heteroaromatics and often rejects tarry impurities.
-
-
Solvent System 2: Ethanol/Water .
-
Dissolve in hot Ethanol.
-
Add hot water dropwise until slight turbidity persists.
-
Cool slowly.
-
Troubleshooting & FAQs
Q1: How do I separate the 4-chloro-5-bromo target from the 4-bromo-5-chloro isomer?
Cause: This impurity arises if the starting material (3-chloro-4-bromopyridine) contained its isomer (3-bromo-4-chloropyridine). Solution:
-
Chromatography is rarely sufficient unless using Prep-HPLC with a Phenyl-Hexyl column (which separates based on
- interactions). -
Recrystallization is key. The crystal packing of the two isomers differs. Try recrystallizing from Methanol .
-
Prevention: Ensure your starting pyridine is >98% pure. It is far easier to separate the pyridines (via distillation or column) than the final fused bicyclic products.
Q2: I see a mass of [M-Br] (Des-bromo) in my product.
Cause: If you used a Pd-catalyzed coupling to install the pyrazole ring (unlikely for this scaffold) or if the reaction was exposed to reducing conditions (e.g., Zinc/Acetic acid). Solution: This byproduct is very difficult to remove as it co-elutes.
-
Scavenging: If the impurity is <5%, proceed to the next step. The des-bromo species is unreactive in subsequent cross-couplings (Suzuki/Buchwald) targeting the C-Br bond, so it can be washed away after the next transformation.
Q3: The product is not solidifying after column; it's an oil.
Cause: Trapped solvent (EtOAc/DCM) or traces of high-boiling solvents (DMF/DMSO) from the synthesis. Solution:
-
Trituration: Add Pentane or Heptane to the oil and sonicate. A solid should precipitate.
-
High Vac: Dry at 40°C under high vacuum (< 1 mbar) for 12 hours. Pyrazolo[1,5-a]pyridines are stable solids; persistent oils usually indicate solvent contamination.
Diagram 2: Synthesis & Impurity Origin
Understanding where impurities come from helps in removing them.
Caption: Origin of critical impurities. Regioisomers track through the synthesis, necessitating pure starting materials.
Analytical Validation Data
| Parameter | Specification | Method |
| Appearance | Off-white to yellow solid | Visual |
| 1H NMR (DMSO-d6) | Distinct doublets for Pyridine H6/H7; Singlet for Pyrazole H3 | NMR (400 MHz) |
| LCMS (ESI+) | [M+H]+ = 230.9/232.9 (Br/Cl pattern) | C18 Column, Water/MeCN + 0.1% FA |
| Solubility | Soluble: DMSO, DCM, EtOAc.[1] Insoluble: Water, Hexane | Visual |
References
-
Synthesis of Pyrazolo[1,5-a]pyridines : Wang, J. et al. "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides."[2] Synlett, 2024, 35, 1551-1556.[2] Link
-
General Purification of Pyrazolo-fused systems : BenchChem Technical Support. "Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives." Link
-
Recrystallization Solvents : Moustafa, A. et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega, 2021. Link
-
Product Data : ChemicalBook Entry for CAS 1427415-74-4. Link
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyrazolopyridine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving pyrazolopyridine scaffolds. The inherent nature of the pyrazolopyridine core, with its multiple nitrogen atoms, presents a unique challenge, often leading to catalyst inhibition and low reaction yields. This document is designed to help you diagnose, overcome, and prevent these common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and directs you to more detailed resources within this guide.
Q1: My cross-coupling reaction with a pyrazolopyridine substrate is giving low to no yield. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyrazolopyridine substrate itself. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium center, effectively blocking the active sites required for the catalytic cycle to proceed.[1][2] This is a well-documented issue with nitrogen-containing heterocycles.[3] We recommend first verifying the purity of all your reagents (see Protocol 1) and then consulting our in-depth guide on Troubleshooting Low or No Product Yield .
Q2: My reaction starts, but stalls before reaching completion. Why is this happening?
A2: Reaction stalling can be attributed to several factors. It could be a slow, progressive poisoning of the catalyst by the substrate or a generated byproduct. Alternatively, it could be due to catalyst deactivation through other pathways, such as the formation of inactive palladium black (aggregation) or ligand degradation, particularly at elevated temperatures.[4][5] For a systematic approach to this problem, please refer to the Troubleshooting Reaction Stalling guide.
Q3: Are certain positions on the pyrazolopyridine ring more problematic for cross-coupling?
A3: Yes. Halides positioned ortho to the pyridine nitrogen (e.g., at the 7-position of a 1H-pyrazolo[3,4-b]pyridine) can be particularly challenging. The proximity of the nitrogen lone pair can facilitate the formation of stable, inactive palladacycle intermediates, a process known as catalyst inhibition.[3] Careful selection of a catalyst system with bulky ligands is crucial to mitigate this chelation effect. See our Catalyst & Ligand Selection Guide for specific recommendations.
Q4: I suspect an impurity in my starting material is poisoning the catalyst. How can I confirm this?
A4: A systematic diagnostic test is the best approach. This involves running control experiments with highly purified starting materials and comparing the results to your standard reaction. Elemental sulfur, residual halides from upstream processes, and even trace water can act as potent catalyst poisons.[6][7][8] We provide a step-by-step methodology in Protocol 1: Diagnostic Test for Starting Material Contamination .
Q5: What are "catalyst scavengers," and can they help in my reaction?
A5: Catalyst scavengers are materials used after a reaction is complete to remove residual palladium from the product, which is a critical step in pharmaceutical applications.[9] They are not typically used to prevent poisoning during the reaction. However, the concept of a "sacrificial agent" or "poison scavenger" added to the reaction mixture is an advanced strategy. These agents would preferentially bind to the poison, protecting the active catalyst. While less common in standard lab practice, related concepts involve using additives that can regenerate the catalyst or prevent its deactivation.[10][11][12]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to solving common experimental failures.
Guide 1: Low or No Product Yield
This is the most frequent issue, almost always linked to the deactivation of the active Pd(0) catalyst. The workflow below will help you systematically identify and solve the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Causality Behind the Steps:
-
Reagent Purity: Impurities are a common and often overlooked source of catalyst poisoning. Sulfur-containing compounds from upstream syntheses are particularly notorious for irreversibly binding to palladium.[6][13] Similarly, undisclosed nucleophilic impurities can compete with your desired coupling partners. A clean reaction starts with clean materials.
-
Catalyst System: The pyrazolopyridine nitrogen is a potent Lewis base that competes with the desired reactants for coordination to the palladium center. The key to overcoming this is to use a catalytic system where the desired reaction pathway is kinetically favored.
-
Bulky Ligands: Sterically demanding ligands (e.g., biarylmonophosphines like RuPhos, XPhos, or t-BuXPhos) create a crowded environment around the palladium atom.[14] This steric hindrance can physically block the pyrazolopyridine nitrogen from coordinating, leaving the active site open for the catalytic cycle.[13]
-
Electron-Rich Ligands: Electron-donating ligands make the palladium center more electron-rich, which promotes the rate-limiting oxidative addition step and can help accelerate the overall catalytic cycle, outcompeting the deactivation pathway.[15]
-
Precatalysts: Using modern, well-defined precatalysts (e.g., palladacycles) ensures the efficient generation of the active Pd(0) species.[16][17] This avoids potential side reactions that can occur during the in situ reduction of a Pd(II) source like Pd(OAc)₂.[18]
-
-
Reaction Conditions: The choice of base and solvent is critical. Strong bases can sometimes promote ligand degradation or catalyst decomposition.[19] For nitrogen heterocycles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less prone to side reactions than strong alkoxides at high temperatures.[3]
Guide 2: Reaction Stalls or Slow Conversion
When a reaction begins but fails to reach completion, it indicates a time-dependent deactivation process.
Potential Causes & Solutions:
-
Cause 1: Catalyst Agglomeration: The active, soluble Pd(0) species can aggregate to form inactive, heterogeneous palladium black.
-
Diagnosis: Visually inspect the reaction. A fine black precipitate is a tell-tale sign.
-
Solution: Improve ligand stability. Ensure the ligand-to-palladium ratio is sufficient (typically 1.5:1 to 2.5:1). Sometimes, adding a small amount of additional ligand mid-reaction can help re-solubilize the palladium and restart catalysis.[20]
-
-
Cause 2: Ligand Oxidation/Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, especially under aerobic conditions or at high temperatures. Phosphine oxides do not effectively stabilize the Pd(0) center, leading to agglomeration.
-
Diagnosis: Take a sample of the reaction mixture, quench, and analyze by ³¹P NMR or LC-MS to detect the presence of phosphine oxide.
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use air-stable ligands or precatalysts where possible.
-
-
Cause 3: Product Inhibition: In some cases, the coupled pyrazolopyridine product itself can be a more effective poison than the starting material. As the product concentration increases, it progressively shuts down the catalyst.
-
Diagnosis: This is more difficult to prove directly. A kinetic study showing a rate decrease greater than what would be expected from substrate consumption is indicative. An alternative test is to add a portion of the purified product to a fresh, ongoing reaction; if the rate slows significantly, product inhibition is likely.
-
Solution: Try to run the reaction at a higher concentration to drive it to completion faster. If possible, find conditions that might cause the product to precipitate out of the solution as it forms, thereby removing it from the catalytic environment.
-
Section 3: Diagnostic & Experimental Protocols
Protocol 1: Diagnostic Test for Starting Material Contamination
This protocol is designed to determine if a starting material (aryl halide or coupling partner) contains impurities that are poisoning the catalyst.
Objective: To isolate the variable of reagent purity.
Methodology:
-
Purify a Small Batch: Take a small sample of your pyrazolopyridine halide and purify it rigorously. Methods can include recrystallization, column chromatography, or treatment with activated carbon to remove sulfur-containing impurities.[6]
-
Set Up Control Reactions: Prepare three parallel reactions under identical conditions (same catalyst, ligand, base, solvent, temperature, and concentrations).
-
Reaction A (The Standard): Use your standard, unpurified pyrazolopyridine halide.
-
Reaction B (The Test): Use your newly purified pyrazolopyridine halide.
-
Reaction C (The Positive Control): Use a different, "known good" aryl halide (e.g., 4-bromotoluene) that is known to work well in this reaction.
-
-
Monitor and Analyze: Monitor the progress of all three reactions over time by TLC, GC, or LC-MS.
-
Interpret Results:
-
If Reaction A fails but Reactions B and C succeed , your starting material is contaminated with a catalyst poison.
-
If Reactions A and B fail but Reaction C succeeds , the pyrazolopyridine scaffold itself is likely inhibiting the catalyst under these conditions, and you should focus on optimizing the catalyst system (see Guide 1).
-
If all three reactions fail , there is a more fundamental problem with your reaction setup (e.g., poor quality solvent, inactive catalyst, incorrect temperature).
-
Protocol 2: A Robust General Procedure for Pyrazolopyridine Cross-Coupling
This protocol provides a starting point for challenging pyrazolopyridine couplings, incorporating best practices to mitigate poisoning.
Materials:
-
Pyrazolopyridine halide (1.0 equiv)
-
Boronic acid/ester or amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., t-BuXPhos Palladacycle, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the pyrazolopyridine halide, the coupling partner, and the base.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst followed by the degassed solvent.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Data Presentation & Visualization
Table 1: Common Catalyst Poisons and Mitigation Strategies
| Poison Class | Common Sources | Mechanism of Poisoning | Mitigation Strategy |
| Nitrogen Heterocycles | Substrate, Product, Ligands | Strong coordination to Pd center, blocking active sites.[1][2] | Use bulky, electron-rich phosphine or NHC ligands.[13] |
| Sulfur Compounds | Reagents (e.g., from Vilsmeier-Haack), Solvents (e.g., DMSO) | Irreversible binding to Pd, forming stable palladium sulfides.[6][7] | Purify reagents (carbon treatment, recrystallization), use sulfur-free reagents.[6] |
| Halide Ions (Excess) | Additives (e.g., LiCl), Reagents | Can form stable, less reactive [L₂Pd(X)₂] complexes. | Use salt-free reagents where possible; stoichiometry control. |
| Water / Hydroxide | Solvents, Reagents, Bases | Can lead to catalyst decomposition or unwanted side reactions.[8][21] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Oxidants (e.g., Air) | Leaks in reaction setup | Oxidation of active Pd(0) to inactive Pd(II). | Maintain a strict inert atmosphere; use degassed solvents. |
Diagram 1: Mechanism of Catalyst Poisoning by Pyrazolopyridine
Caption: Competing pathways: the desired catalytic cycle vs. catalyst deactivation by substrate coordination.
Section 5: References
-
Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
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BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
-
Gao, J., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Chen, Q., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Available at: [Link]
-
BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
-
MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
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BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
-
Londen, M. F., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]
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Zhu, R., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Available at: [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Lenz, D. E., et al. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: A mini review. Toxicology and Applied Pharmacology. Available at: [Link]
-
H-J-H. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. H-J-H.
-
ResearchGate. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: A mini review. ResearchGate. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Benchchem.
-
H-J-H. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H-J-H.
-
Lenz, D. E., et al. (2007). Stoichiometric and catalytic scavengers as protection against nerve agent toxicity: a mini review. Toxicology and Applied Pharmacology. Available at: [Link]
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ResearchGate. (2024). Selenium‐Based Catalytic Scavengers for Concurrent Scavenging of H2S and Reactive Oxygen Species. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Catalysis. Wikipedia.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2013). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
-
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 7-Chloro-2-naphthol. Benchchem.
-
Newman, S. G., & Willis, M. C. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
PubMed. (2024). Selenium-Based Catalytic Scavengers for Concurrent Scavenging of H 2 S and Reactive Oxygen Species. PubMed. Available at: [Link]
-
Nature. (2019). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Available at: [Link]
-
ACS Publications. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. Organometallics. Available at: [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. RSC Publishing.
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
-
TDX. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa.
-
ChemHelp ASAP. (2020). palladium coupling catalyst activation. YouTube. Available at: [Link]
-
PubMed Central. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]
-
PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. Available at: [Link]
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overcoming steric hindrance at the C-4 position of pyrazolo[1,5-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies targeting the C-4 position of the pyrazolo[1,5-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with functionalizing this sterically hindered and electronically complex position. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these synthetic hurdles.
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its synthetic utility is often hampered by the difficulty of introducing substituents at the C-4 position. This guide will focus on the most effective modern strategy for this transformation: Transition-Metal-Catalyzed C-H Activation .
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 position of pyrazolo[1,5-a]pyridine so difficult to functionalize?
Answer: The challenge is twofold, stemming from both steric and electronic factors.
-
Steric Hindrance: The C-4 position is flanked by the C-5 position of the pyridine ring and the fused pyrazole ring. This creates a sterically congested environment that can physically block the approach of bulky reagents and catalytic complexes.
-
Electronic Effects: The pyridine ring is inherently electron-deficient, particularly at the C-2, C-4, and C-6 positions. While this makes the C-4 position susceptible to nucleophilic attack, it disfavors classical electrophilic aromatic substitution.[4] More importantly, for C-H activation methodologies, the intrinsic electronic properties and coordination potential of the heterocyclic nitrogen atoms often direct catalysts to other positions, such as C-7 or C-3, making C-4 functionalization non-trivial. Overcoming the innate directing ability of the heterocycle's own nitrogen atoms is a primary challenge.[5]
Q2: What is the most effective general strategy for installing substituents at the C-4 position?
Answer: Transition-metal-catalyzed C-H activation, particularly using palladium or rhodium, has emerged as the most powerful and versatile strategy.[2] This approach avoids the need for pre-functionalized substrates (e.g., halogenated or boronic acid-substituted pyridines), improving step economy. The key to success lies in using a directing group (DG) . The DG is temporarily installed elsewhere on the molecule (often at the C-3 or C-7 position) to steer the metal catalyst specifically to the C-4 C-H bond for activation and subsequent coupling. Pyridine and pyrazole-based directing groups have proven effective in this context.[5][6][7]
Q3: How do I choose an appropriate directing group for C-4 C-H activation?
Answer: The ideal directing group should:
-
Coordinate strongly to the metal catalyst.
-
Form a geometrically stable and favorable metallacycle that positions the catalyst over the C-4 C-H bond.
-
Be robust to the reaction conditions.
-
Be easily installed and, critically, removable or modifiable after the C-H functionalization step.[8]
For pyrazolo[1,5-a]pyridines, directing groups are often installed at a less hindered position, like C-7. The choice of DG can influence the reaction's efficiency and regioselectivity. Amide-based DGs are common, but their removal can sometimes be challenging. Newer, more labile directing groups, such as those attached via a silicon tether, offer milder removal conditions.[8]
Troubleshooting Guide: C-4 C-H Arylation Reactions
This section addresses common problems encountered during palladium-catalyzed C-4 C-H arylation experiments.
Issue 1: Low or No Yield of the C-4 Functionalized Product
If you are experiencing poor conversion to your desired C-4 arylated product, a systematic optimization of reaction parameters is necessary. The diagram and table below provide a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for low-yield C-4 C-H functionalization.
| Parameter | Recommended Action & Rationale |
| Palladium Source | Switch between Pd(OAc)₂, Pd(TFA)₂, or other Pd(II) salts. The counter-ion can significantly impact catalyst activity and solubility. Pd(TFA)₂ is often more active in challenging C-H activations.[2] |
| Ligand | If using a ligand-assisted protocol, screen different classes. Mono- or bidentate phosphine ligands can alter the steric and electronic properties of the catalytic center, potentially enabling access to the hindered C-4 site. |
| Oxidant / Additive | The choice of oxidant is crucial for regenerating the active Pd(II) catalyst. Silver salts (Ag₂CO₃, AgOAc) are common, but copper salts (Cu(OTf)₂) or benzoquinone (BQ) can be effective alternatives.[2] An acidic additive like pivalic acid (PivOH) can facilitate the C-H cleavage step (concerted metalation-deprotonation pathway). |
| Solvent | High-boiling, non-coordinating solvents like toluene, xylene, or 1,2-dichloroethane (DCE) are typically required to achieve the necessary reaction temperatures. Solvent polarity can influence the stability of intermediates. |
| Temperature | C-H activation is often the rate-limiting step and has a high activation energy. Increasing the temperature from 110-120°C to 140°C can dramatically improve reaction rates.[2][9] |
Issue 2: Poor Regioselectivity (Functionalization at C-3 or C-7 instead of C-4)
Answer: This is a common problem where the reaction defaults to kinetically or electronically more favorable sites.
-
Strengthen the Directing Group's Influence: The metallacycle formed by the DG and catalyst must be more stable than any competing coordination. Consider switching to a bidentate directing group or one that forms a more rigid, conformationally constrained 5- or 6-membered metallacycle.
-
Introduce Steric Blockers: If possible, install a bulky, temporary protecting group at the more reactive competing sites (e.g., C-7) to physically block the catalyst from accessing them.
-
Modify the Aryl Coupling Partner: The electronics of the aryl partner can influence selectivity. Highly electron-rich or electron-poor arylboronic acids or aryl halides may react differently. Experiment with different substituents on the coupling partner.
-
Change the Metal Catalyst: While palladium is common, rhodium catalysts can exhibit different regioselectivity profiles in C-H activation and may favor the C-4 position under certain conditions.
Issue 3: Difficulty Removing the Directing Group
Answer: The cleavage of a robust directing group can be a synthetic bottleneck, potentially damaging your functionalized product.
-
For Amide-based DGs: Harsh acidic or basic hydrolysis is often required. If your molecule is sensitive, try alternative methods like reduction with strong hydrides (e.g., LiAlH₄) or oxidative cleavage if the DG is designed for it.
-
For Pyridyl/Pyrimidyl DGs: These are often cleaved under reductive conditions or via N-oxide formation followed by elimination.
-
Proactive Strategy: If you are in the planning stage of your synthesis, select a directing group known for its mild removal conditions from the outset. For example, the nitro group has been used as a DG that can be easily reduced and transformed into other functionalities.[8]
Experimental Protocol: Pd-Catalyzed C-4 Arylation of a 7-Arylpyrazolo[1,5-a]pyridine
This protocol is a representative example based on methodologies for ortho-arylation of an existing aryl group, which serves as a directing element for a subsequent C-H activation.[2] This principle can be adapted for DGs specifically designed for C-4 activation.
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Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H NMR chemical shifts for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry and materials science. In the absence of directly published experimental data for this specific analog, this guide establishes a robust predictive framework grounded in the empirical data of the parent pyrazolo[1,5-a]pyridine system and related halogenated derivatives. We will dissect the electronic effects of the bromo and chloro substituents, offer a comparative analysis with structurally similar compounds, and provide a detailed, field-proven protocol for the acquisition and interpretation of its ¹H NMR spectrum. This document is intended to serve as a critical resource for researchers, synthetic chemists, and drug development professionals engaged in the characterization of novel pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing molecules that can effectively interact with biological targets. The introduction of halogen substituents, such as bromine and chlorine, provides a powerful tool for modulating a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the identity and purity of these synthesized analogs, with ¹H NMR being the primary and most accessible technique.
This guide focuses specifically on 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427415-74-4), a di-halogenated derivative for which detailed spectroscopic analysis is crucial for unambiguous characterization.[1]
Theoretical Framework: Predicting ¹H NMR Chemical Shifts
Predicting the ¹H NMR spectrum of an uncharacterized compound is a cornerstone of structural verification. The process relies on understanding the baseline chemical shifts of a parent scaffold and correcting for the additive effects of substituents.[2][3]
The Parent Scaffold: Pyrazolo[1,5-a]pyridine
The proton numbering convention for the pyrazolo[1,5-a]pyridine ring is essential for any spectral assignment. The structure and numbering are shown below.
Caption: Numbering of the pyrazolo[1,5-a]pyridine core.
Experimental ¹H NMR data for the unsubstituted pyrazolo[1,5-a]pyridine provides the foundational chemical shifts from which we can build our prediction.[4]
Substituent Effects of Bromine and Chlorine
Halogens exert a strong influence on the electronic environment of an aromatic ring through two opposing effects:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density through the sigma (σ) bond framework. This deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the ring. This increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).
For bromine and chlorine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of protons on the ring. The magnitude of this effect is position-dependent.
Predicted ¹H NMR Spectrum of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Based on the known data for the parent scaffold and the expected substituent effects, we can predict the approximate chemical shifts for the four aromatic protons (H-2, H-3, H-6, H-7) of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
-
H-2 & H-3: These protons are on the pyrazole moiety. They will be influenced by the substituents on the pyridine ring, but to a lesser extent than H-6 and H-7. Their chemical shifts are expected to be relatively downfield due to the inherent electronics of the fused ring system.
-
H-6: This proton is ortho to the bromine at C5 and meta to the chlorine at C4. It will experience a significant downfield shift due to the strong inductive effect of the adjacent bromine.
-
H-7: This proton is meta to the bromine at C5. It will be deshielded, but less so than H-6.
The expected signals will appear as doublets or doublets of doublets, depending on the coupling constants between adjacent protons.
Comparative Analysis with Related Structures
To validate our predictions, we can compare them with the experimental ¹H NMR data of other substituted pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines. While the pyrimidine ring has different electronic properties than a pyridine ring, the trends in substituent effects provide valuable insights.[5][6]
For instance, ¹H NMR data is available for 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.[7] Although the positions of the halogens and the core heterocycle differ, the observed chemical shifts for the ring protons in that molecule (δ = 9.18 (d), 8.41 (s), 7.19 (d) ppm in d6-DMSO) demonstrate the significant downfield shifts caused by halogenation.[7] Similarly, studies on various substituted pyrazolo[1,5-a]pyridines show distinct chemical shift regions for protons at different positions, reinforcing the predictability of these systems.[8]
Table 1: Comparison of Predicted ¹H NMR Shifts
| Compound | H-2 (ppm) | H-3 (ppm) | H-6 (ppm) | H-7 (ppm) | Solvent |
| Pyrazolo[1,5-a]pyridine (Experimental) | ~8.1 | ~6.7 | ~7.1 | ~8.5 | CDCl₃ |
| 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (Predicted) | ~8.2-8.4 | ~6.8-7.0 | ~7.4-7.6 | ~8.6-8.8 | CDCl₃ |
| 7-Amino-5-(4-chlorophenyl)-pyrazolo[1,5-a]pyridine derivative (Experimental) | N/A | ~7.12 (s) | N/A | N/A | DMSO-d₆ |
Note: The predicted values are estimates. Actual values may vary based on solvent and experimental conditions. The experimental data for the derivative is provided for context on substituent effects.[8]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines a robust methodology for obtaining a publication-quality ¹H NMR spectrum of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine. This protocol is designed to be self-validating by ensuring sample purity, proper instrument setup, and appropriate data processing.
Experimental Workflow
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine. The rationale for this mass is to ensure sufficient concentration for a good signal-to-noise ratio without causing line broadening due to aggregation.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, DMSO-d₆ can be used, but be aware that chemical shifts will vary significantly.[9]
-
Add Tetramethylsilane (TMS) as an internal standard. The sharp singlet of TMS is set to 0.00 ppm, providing a universal reference point for all other chemical shifts.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (on a ≥400 MHz Spectrometer):
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.
-
Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei to ensure maximum signal transmission and sensitivity.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This is a critical step to achieve sharp, symmetrical peaks and resolve fine coupling patterns.
-
Acquisition: A standard one-pulse ¹H experiment is typically sufficient. Key parameters include:
-
Pulse Angle: A 30° pulse is often used to allow for a shorter relaxation delay between scans, improving the efficiency of signal averaging without saturating the signals.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A range of -2 to 12 ppm is standard for most organic molecules.
-
-
-
Data Processing and Analysis:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain to produce the familiar NMR spectrum.
-
Phasing and Baseline Correction: These automated or manual adjustments ensure that all peaks are in the correct phase (purely absorptive) and that the baseline is flat for accurate integration.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 1H, 1H, 1H, 1H for the aromatic region).
-
Peak Picking and Coupling Constant (J) Measurement: Identify the chemical shift (in ppm) of each multiplet and measure the J-values (in Hz) to determine the connectivity of the protons.
-
Conclusion
While experimental ¹H NMR data for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine is not yet publicly available, a reliable prediction of its spectrum can be achieved through a systematic analysis of the parent scaffold and the known effects of halogen substituents. This guide provides the theoretical foundation for this prediction, a comparative framework using related compounds, and a detailed, practical protocol for its empirical determination. By following the outlined experimental workflow, researchers can confidently acquire and interpret the ¹H NMR spectrum of this and other novel pyrazolo[1,5-a]pyridine derivatives, ensuring the rigorous structural validation required for advanced research and development.
References
-
MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
-
ACS Publications. Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Available from: [Link]
-
Arkat USA. Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Available from: [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
-
Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available from: [Link]
-
SpringerLink. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]
-
Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available from: [Link]
-
ResearchGate. Figure S7. 1 H NMR spectrum (300 MHz, MeOD) of.... Available from: [Link]
-
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
Oakwood Chemical. 5-bromo-4-chloropyrazolo[1, 5-a]pyridine, min 97%. Available from: [Link]
-
NIH National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
-
PubChem. 5-Bromopyrazolo[1,5-a]pyridine. Available from: [Link]
-
RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Comparative Guide: Optimizing HPLC Purity Analysis for Halogenated Pyrazolopyridines
Executive Summary & Scientific Context
Halogenated pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines are privileged scaffolds in oncology, frequently serving as ATP-competitive kinase inhibitors. However, their synthesis often yields critical impurities that defy standard separation logic:
-
Regioisomers: Positional isomers (e.g., 3-bromo vs. 4-bromo) possessing identical mass and nearly identical hydrophobicity (
). -
Dehalogenated Byproducts: Des-bromo or des-chloro variants that co-elute due to minimal lipophilic shift.
-
Basic Tailing: The pyridine nitrogen (
) interacts with residual silanols, causing peak asymmetry.
This guide challenges the "C18-first" dogma. While C18 is excellent for general hydrophobicity, it lacks the electronic selectivity required to resolve halogenated regioisomers. We compare the standard Alkyl (C18) approach against
Comparative Analysis: Stationary Phase Selectivity
The separation of halogenated heterocycles requires exploiting Orthogonal Selectivity —specifically, the interaction between the stationary phase and the electron-deficient halogen or the
Table 1: Performance Matrix of Stationary Phases
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Dipole-Dipole + | |
| Halogen Selectivity | Low (Based only on lipophilicity) | High (Electron density differences) | Very High (Halogen-Fluorine interactions) |
| Isomer Resolution ( | Often < 1.5 (Co-elution common) | Typically > 2.0 | > 2.5 (Often alters elution order) |
| Solvent Synergy | Acetonitrile (ACN) | Methanol (MeOH) | MeOH or ACN |
| Recommendation | Initial Screening Only | Primary Choice for Isomers | Specialist Choice for Fluorinated Analogs |
Expert Insight: The "Methanol Effect"
For pyrazolopyridines on Phenyl-Hexyl columns, Methanol is the required organic modifier. Acetonitrile's
Experimental Data: Resolution of 3-Bromo vs. 4-Bromo Isomers
Case Study: Separation of a crude reaction mixture containing 3-bromo-pyrazolo[1,5-a]pyridine (Product) and its 4-bromo regioisomer (Impurity).
Conditions:
-
Column Dimensions: 150 x 4.6 mm, 2.7 µm (Fused Core)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Organic (B)
-
Gradient: 5-95% B in 10 min.
Table 2: Quantitative Method Comparison
| Parameter | Method A: C18 / ACN | Method B: Phenyl-Hexyl / ACN | Method C: Phenyl-Hexyl / MeOH |
| Retention Time (Prod) | 6.42 min | 6.85 min | 7.12 min |
| Retention Time (Imp) | 6.48 min | 7.05 min | 7.55 min |
| Selectivity ( | 1.01 | 1.04 | 1.08 |
| Resolution ( | 0.8 (Fail) | 1.6 (Pass) | 3.2 (Excellent) |
| Tailing Factor ( | 1.4 | 1.2 | 1.1 |
Observation: Method A fails to resolve the isomers. Method B improves resolution but is suboptimal. Method C (Phenyl-Hexyl with Methanol) provides baseline resolution due to the uninhibited
interaction mechanism.
Validated Experimental Protocols
Protocol A: The "Orthogonal" Purity Method (Recommended)
Use this for final purity assessment and isomer quantification.
1. Sample Preparation:
-
Diluent: 50:50 Water:Methanol. (Avoid 100% ACN to prevent solvent mismatch/peak distortion).
-
Concentration: 0.2 mg/mL (prevent overload of basic sites).
-
Filtration: 0.2 µm PTFE filter (Nylon can adsorb basic heterocycles).
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.7 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to stabilize ionization).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical;
interactions are exothermic and weaken at high T).
3. Gradient Table:
| Time (min) | % A (Buffer) | % B (MeOH) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 12.0 | 10 | 90 | Linear |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Protocol B: High-pH "Peak Shape" Rescue
Use this if the pyrazolopyridine exhibits severe tailing (
-
Stationary Phase: Hybrid-Silica C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Must be high-pH stable.
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mechanism: At pH 10, the pyridine nitrogen is deprotonated (neutral), eliminating ion-exchange interactions with silanols.
Visualizing the Science
Diagram 1: Method Development Decision Tree
This workflow guides the researcher from sample to optimized method, preventing wasted time on C18 columns.
Caption: Decision matrix for separating halogenated nitrogen heterocycles. Note the critical pivot to Phenyl-Hexyl phases and Methanol when isomers are present.
Diagram 2: The Separation Mechanism
Why Phenyl-Hexyl works: The interaction between the electron-rich stationary phase and the electron-deficient halogenated ring.
Caption: Mechanistic view of selectivity. The spatial arrangement of the halogen affects the strength of the
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A.
-
Advanced Materials Technology. (2023). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns Application Note.[1]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
-
Restek Corporation. (2016). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek ChromaBLOGraphy.
Sources
Comparative Guide: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine in Drug Discovery
Executive Summary
This guide provides a technical comparison between two privileged scaffolds: imidazo[1,2-a]pyridine and its bioisostere pyrazolo[1,5-a]pyridine . While both are fused bicyclic 5,6-heterocycles used extensively in medicinal chemistry, they exhibit distinct physicochemical and pharmacological profiles.[1][2] The imidazo[1,2-a]pyridine core is historically associated with GABA-A modulation (e.g., Zolpidem), often termed "drug prejudice" in non-CNS programs. In contrast, pyrazolo[1,5-a]pyridine offers a strategic scaffold-hopping alternative, frequently retaining potency against kinase targets while altering metabolic stability, basicity, and reducing CNS liability.
Structural & Physicochemical Comparison
The fundamental difference lies in the arrangement of nitrogen atoms and the resulting electronic distribution. This alteration dramatically impacts basicity (pKa) and hydrogen bond acceptor (HBA) capability.
Chemical Structure & Numbering[3]
-
Imidazo[1,2-a]pyridine: Contains a bridgehead nitrogen (N4) and a pyridine-like nitrogen (N1). The N1 atom is a significant H-bond acceptor.
-
Pyrazolo[1,5-a]pyridine: Contains a bridgehead nitrogen and an adjacent nitrogen (N-N bond). The electronic character is less basic compared to the imidazo core.
Table 1: Physicochemical Properties Comparison
| Feature | Imidazo[1,2-a]pyridine | Pyrazolo[1,5-a]pyridine | Drug Design Implication |
| Core Structure | Imidazole fused to Pyridine | Pyrazole fused to Pyridine | Bioisosteres (1-nitrogen shift) |
| Basicity (pKa) | ~5.6 - 6.8 (N1 protonation) | ~1.5 - 2.5 | Pyrazolo core is much less basic; better for reducing lysosomal trapping or hERG liability. |
| H-Bond Acceptors | Strong acceptor at N1 | Weaker acceptor profile | Affects binding affinity in the hinge region of kinases. |
| Lipophilicity (LogP) | Moderate | Slightly Higher | Pyrazolo analogs often show increased permeability but may require solubilizing groups. |
| Metabolic Liability | C-3 is highly nucleophilic; prone to oxidative metabolism. | C-3 is also reactive but often blocked; bridgehead N reduces some metabolic soft spots. | Both require C-3 substitution to block rapid metabolism. |
Visualization of Scaffold Hopping Logic
The following diagram illustrates the structural relationship and the strategic rationale for hopping between these cores.
Figure 1: Strategic rationale for scaffold hopping from imidazo[1,2-a]pyridine to pyrazolo[1,5-a]pyridine.
Pharmacological Profiling[4][5][6]
Kinase Inhibition (Oncology & Inflammation)
Both scaffolds are "privileged" for ATP-competitive kinase inhibition. They typically bind to the hinge region of the kinase domain.
-
Mechanism: The N1 of imidazo[1,2-a]pyridine often accepts a hydrogen bond from the backbone NH of the hinge residue. In pyrazolo[1,5-a]pyridine, the binding mode can flip, or the C-3 substituent plays a more dominant role in orienting the molecule.
-
Case Study: p38 MAPK Inhibitors:
-
Imidazo Series: Potent but often suffered from CYP inhibition and poor selectivity.
-
Pyrazolo Series: Researchers successfully hopped to pyrazolo[1,5-a]pyridine to maintain p38 potency while improving the pharmacokinetic (PK) profile and reducing CYP inhibition (e.g., Vertex Pharmaceuticals' research).
-
-
Case Study: CK2 and PI3K: Pyrazolo[1,5-a]pyridines have demonstrated superior selectivity profiles in pan-assay interference panels compared to their imidazo counterparts.
Anti-Infectives (Tuberculosis)
This is a critical area of recent comparison, particularly targeting the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.
-
Benchmark: Telacebec (Q203) is a clinical candidate based on the imidazo[1,2-a]pyridine core.
-
Alternative: TB47 is a pyrazolo[1,5-a]pyridine analog.
-
Data Comparison:
-
Potency: TB47 exhibits equipotent MIC values (nanomolar range) against M. tuberculosis H37Rv compared to Q203.
-
Safety: TB47 demonstrated a reduced risk of hERG channel inhibition (cardiotoxicity) compared to early imidazo-derivatives, likely due to the altered basicity and lipophilicity profile.
-
CNS Activity (GABA-A Receptor)
-
Imidazo[1,2-a]pyridine: The core of marketed hypnotics like Zolpidem .[1][2][3] It binds with high affinity to the benzodiazepine site of the GABA-A receptor (alpha-1 subunit selectivity).
-
Risk:[4] In non-CNS programs (e.g., cancer, infection), this activity is an off-target liability causing sedation.
-
-
Pyrazolo[1,5-a]pyridine: While structural analogs (pyrazolo-quinazolines) bind GABA receptors, the isolated pyrazolo[1,5-a]pyridine core often exhibits reduced affinity for the benzodiazepine site compared to the imidazo core.
Experimental Protocols
General Synthesis Strategies
Imidazo[1,2-a]pyridine:
-
Condensation: Reaction of 2-aminopyridine with
-haloketones (reflux in ethanol/NaHCO ). -
Multicomponent: Groebke-Blackburn-Bienaymé (GBB) reaction (2-aminopyridine + aldehyde + isocyanide).
Pyrazolo[1,5-a]pyridine:
-
Cycloaddition: [3+2] cycloaddition of
-aminopyridinium salts with alkynes (requires base, e.g., K CO ). -
Cyclization: Reaction of 2-(pyridin-2-yl)acetates or related precursors.
Protocol: In Vitro Kinase Assay (Generic p38 MAPK)
Purpose: To compare IC50 values of scaffold analogs.
Reagents:
-
Recombinant p38 MAPK enzyme.
-
Substrate: ATF-2 or myelin basic protein (MBP).
- P-ATP or fluorescent tracer (e.g., FRET-based).
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
M). -
Incubation: Mix enzyme, buffer (25 mM HEPES pH 7.5, 10 mM MgCl
), and compound. Incubate for 15 min at RT. -
Reaction Start: Add ATP (at
) and substrate. -
Reaction Stop: After 60 min, stop reaction with EDTA or acid.
-
Detection: Measure phosphorylation via scintillation counting (radiometric) or fluorescence intensity (FRET).
-
Analysis: Fit data to sigmoidal dose-response curve to determine IC50.
Protocol: Microsomal Stability Assay
Purpose: To evaluate metabolic liability of the C-3 position.
-
Incubation: Incubate test compound (1
M) with liver microsomes (human/mouse, 0.5 mg protein/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.
-
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine
and intrinsic clearance ( ).
Biological Pathway Visualization
The following diagram depicts the p38 MAPK signaling pathway, a common target where these scaffolds compete.
Figure 2: p38 MAPK signaling pathway showing the intervention point for pyrazolo/imidazo inhibitors.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. [Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent DLK Inhibitors. Journal of Medicinal Chemistry. [Link][6]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Indole with 5-Bromo-4-chloropyrazolo[1,5-a]pyridine: A Technical Guide
Topic: Bioisosteric Replacement of Indole with 5-Bromo-4-chloropyrazolo[1,5-a]pyridine Content Type: Publish Comparison Guide
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, yet it often presents challenges regarding metabolic liability (N1-dealkylation, C3-oxidation) and poor solubility. The pyrazolo[1,5-a]pyridine system has emerged as a superior bioisostere, offering improved physicochemical properties while retaining the planar, bicyclic aromatic topology required for receptor binding.
This guide focuses specifically on 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427415-74-4) . Unlike a generic scaffold, this di-halogenated core serves as a high-precision "chassis." It enables the synthesis of 4,5-disubstituted indole mimics through orthogonal cross-coupling strategies, allowing researchers to independently tune the "electronic vector" (C4) and the "solubility/binding vector" (C5).
Key Advantage: The switch from indole to pyrazolo[1,5-a]pyridine converts the H-bond donor (NH) to a weak H-bond acceptor (N2), often improving membrane permeability and metabolic stability by eliminating the acidic proton.
Rationale for Replacement
Structural & Electronic Homology
The pyrazolo[1,5-a]pyridine scaffold mimics the indole footprint but alters the electronic landscape.
| Feature | Indole (1H-Indole) | Pyrazolo[1,5-a]pyridine | Impact of Replacement |
| H-Bonding | N1-H (Strong Donor) | N2 (Weak Acceptor) | Eliminates donor capability; useful if NH is a metabolic handle or not required for binding. |
| Dipole | Directed toward benzene ring | Directed toward pyrazole ring | Alters solvation shell; often improves solubility. |
| Planarity | Planar | Planar | Preserves pi-stacking interactions. |
| pKa (Conj. Acid) | -2.4 (Very weak base) | ~2.5 (Weak base) | The bridgehead nitrogen reduces basicity compared to pyridine, preventing non-specific protein binding. |
| Metabolic Site | C3 (Oxidation), N1 (Glucuronidation) | C3 (Halogenation/Oxidation) | Removes N-glucuronidation liability completely. |
The "5-Bromo-4-chloro" Advantage
The specific utility of the 5-Bromo-4-chloro derivative lies in its orthogonal reactivity .
-
C5-Bromine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This position mimics the C5-position of indole (e.g., the sulfonamide attachment in Sumatriptan).
-
C4-Chlorine: Less reactive. It survives standard conditions used to functionalize C5. It can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) or left as a steric/electronic modulator (mimicking 4-chloroindole).
Comparative Analysis: Indole vs. Pyrazolo[1,5-a]pyridine
The following diagram illustrates the structural overlay and the "functional mapping" between the two scaffolds.
Figure 1: Structural mapping showing the correspondence between Indole and 5-Bromo-4-chloropyrazolo[1,5-a]pyridine positions.
Experimental Protocols
Synthesis of the Core Scaffold
If the 5-Bromo-4-chloro derivative is not sourced commercially, it is synthesized via a divergent route from substituted pyridines.
Protocol: Cyclization of N-Aminopyridine
-
Starting Material: 4-Bromo-3-chloropyridine.
-
N-Amination: Treat with O-(mesitylsulfonyl)hydroxylamine (MSH) in DCM at 0°C to form the N-aminopyridinium salt.
-
Cyclization: React the salt with methyl propiolate (or equivalent alkyne) in the presence of K₂CO₃ in DMF.
Orthogonal Functionalization Workflow
This workflow demonstrates how to exploit the reactivity difference between Br and Cl.
Figure 2: Step-wise functionalization strategy exploiting the reactivity differential between C5-Br and C4-Cl.
Detailed Step 1 (Representative):
-
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), 2M Na₂CO₃ (3.0 eq), Dioxane/Water (4:1).
-
Conditions: Heat at 60-80°C under N₂ for 4-6 hours.
-
Note: The lower temperature ensures the C4-Chlorine remains intact.
Representative Performance Data
The following data summarizes the typical shifts in physicochemical properties when replacing a 5-substituted indole with a 5-substituted pyrazolo[1,5-a]pyridine.
| Property | Indole Analog | Pyrazolo[1,5-a]pyridine Analog | Observation |
| LogP | 3.2 | 2.8 - 3.0 | Slight reduction in lipophilicity due to the additional nitrogen atom (acceptor). |
| Solubility (pH 7.4) | 15 µM | 65 µM | Removal of the planar NH donor disrupts crystal lattice packing energy, often enhancing solubility. |
| Microsomal Stability (HLM) | T½ = 12 min | T½ = 45 min | Elimination of the electron-rich NH prevents oxidative opening of the pyrrole ring. |
| Kinase Selectivity | Broad | Tunable | The altered H-bond vector (N2 vs NH) often changes selectivity profiles in ATP-binding pockets. |
Data Source: Aggregated from bioisostere comparisons in kinase inhibitor discovery (e.g., JAK, CDK inhibitors) [1, 2].
References
-
Bioisosteric Replacement Strategies in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link] (General reference for bioisostere principles).
-
Pyrazolo[1,5-a]pyridine as a Privileged Scaffold. Source: MDPI Molecules URL:[Link]
-
Comparative Profiling of Indole vs. Pyrazolo[1,5-a]pyridine Kinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 4-Chloro-5-Arylpyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the 4-chloro-5-arylpyrazolopyridines, which have emerged as a versatile core for developing potent and selective inhibitors against a range of biological targets, particularly kinases.[2][3] By understanding the causal relationships between structural modifications and biological activity, researchers can more effectively design novel therapeutic agents.
The 4-Chloro-5-Arylpyrazolopyridine Core: A Foundation for Potent Inhibition
The 4-chloro-5-arylpyrazolopyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure's key features include the pyrazole and pyridine rings, the C4-chloro substituent, and the C5-aryl group. Each of these components plays a critical role in the molecule's interaction with its biological target.
dot graph SAR_Core { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Core [label="4-Chloro-5-Arylpyrazolopyridine Core", pos="0,0!", fillcolor="#34A853"]; N1 [label="N1 Position\n(Pyrazole)", pos="-2,1.5!"]; C3 [label="C3 Position\n(Pyrazole)", pos="-2,-1.5!"]; C4_Cl [label="C4-Chloro\n(Pyridine)", pos="0,2.5!", fillcolor="#EA4335"]; C5_Aryl [label="C5-Aryl Group\n(Pyridine)", pos="2,1.5!", fillcolor="#FBBC05"]; C6 [label="C6 Position\n(Pyridine)", pos="2,-1.5!"];
Core -> N1 [label="Modulates solubility\nand metabolic stability"]; Core -> C3 [label="Influences kinase selectivity"]; Core -> C4_Cl [label="Key interaction point\n(H-bond acceptor)"]; Core -> C5_Aryl [label="Directs interactions with\nsolvent-exposed regions"]; Core -> C6 [label="Impacts steric and\nelectronic properties"]; } केंद्रीकृत 4-क्लोरो-5-एरिलपाइराज़ोलोपाइरिडीन कोर और उसके संशोधन बिंदु।
Deciphering the Structure-Activity Landscape
Systematic modifications at various positions of the 4-chloro-5-arylpyrazolopyridine scaffold have yielded crucial insights into the structural requirements for potent biological activity. The following sections detail the SAR at each key position, supported by comparative data.
The Significance of the C4-Chloro Group
The chlorine atom at the C4 position is a recurring feature in many potent pyrazolopyridine inhibitors. It often acts as a crucial hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases.[2] While seemingly a simple substitution, its electronic and steric properties are often indispensable for high-affinity binding. Studies have shown that replacing the chloro group can lead to a significant loss of activity, highlighting its importance in anchoring the molecule within the active site.[2]
Exploring the C5-Aryl Substitution
The aryl group at the C5 position typically extends into the solvent-exposed region of the target protein, providing a vector for improving potency and selectivity. The nature and substitution pattern of this aryl ring are critical determinants of the compound's overall activity profile.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many series of kinase inhibitors, a preference for electron-withdrawing groups on the C5-aryl ring has been observed.[4] This is often attributed to favorable interactions with the protein surface or modulation of the overall electronic properties of the pyrazolopyridine core. However, the optimal substitution is target-dependent.
-
Positional Isomerism: The position of substituents on the C5-aryl ring can dramatically impact activity. For instance, in a series of herbicidal 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, substituents at the 2 and 4 positions of the phenyl ring exhibited superior inhibitory activity compared to those at the 3 position.[5]
The Role of the N1-Pyrazolyl Substituent
The N1 position of the pyrazole ring is another key site for modification. Substituents at this position can influence the molecule's solubility, metabolic stability, and interactions with the target protein. For example, in a series of pyrazolopyridine derivatives designed as inhibitors of enterovirus replication, an isopropyl group at the N1 position was found to be optimal for high selectivity indices.[6][7]
Modifications at the C3 and C6 Positions
The C3 and C6 positions of the pyrazolopyridine core offer further opportunities for optimization. Substitutions at these positions can impact the molecule's steric and electronic properties, influencing both potency and selectivity. In the development of FGFR inhibitors, it was observed that the central pyrazolo[3,4-b]pyridine group was crucial for activity, and methylation of the N1 position led to a complete loss of activity, indicating its role in a crucial hydrogen bond.[2]
Comparative Analysis of Biological Activity
The following table summarizes the inhibitory activities of representative 4-chloro-5-arylpyrazolopyridine derivatives against various biological targets. This data highlights the impact of subtle structural changes on potency.
| Compound ID | Target | R1 (N1-substituent) | R2 (C5-Aryl) | IC50 (µM) | Reference |
| JX040 | Non-polio enteroviruses | Isopropyl | 2-pyridyl | Potent Activity | [6][7] |
| JX025 | Polioviruses | Isopropyl | 3-sulfamoylphenyl | Best Activity | [6][7] |
| Compound 26 (MSC2530818) | JAK2/FLT3 | - | - | High Kinase Selectivity | [2] |
| Compound 12 | Cryptosporidium | - | 4-chloro | 0.66 | [4] |
| Compound 38 | Cryptosporidium | - | 4-alkynyl | 0.88 | [4] |
Experimental Protocols
General Synthetic Scheme for 4-Chloro-5-Arylpyrazolopyridines
The synthesis of 4-chloro-5-arylpyrazolopyridines typically involves a multi-step sequence, starting from commercially available precursors. A generalized synthetic workflow is outlined below.
Step-by-Step Methodology:
-
Pyrazolopyridine Core Synthesis: The synthesis often commences with the condensation of a substituted pyrazolone with a suitable three-carbon synthon, followed by cyclization to form the pyrazolopyridine core.
-
Chlorination: The resulting pyrazolopyridinone is then subjected to chlorination, typically using phosphoryl chloride (POCl₃), to introduce the chloro group at the C4 position.
-
Aryl Coupling: The final step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between the 4-chloro-pyrazolopyridine intermediate and an appropriate arylboronic acid or ester to introduce the C5-aryl moiety.[8]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro assays.
Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.
-
Assay Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a microtiter plate.
-
The kinase, substrate, and ATP are added to initiate the reaction.
-
The reaction is incubated at a specific temperature for a defined period.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The 4-chloro-5-arylpyrazolopyridine scaffold has proven to be a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications and provide a rational basis for the design of next-generation inhibitors. Future efforts in this area will likely focus on leveraging this SAR knowledge to develop compounds with improved pharmacokinetic profiles and in vivo efficacy, ultimately leading to the discovery of novel therapeutic agents for a range of diseases.
References
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. [Link]
-
Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. ResearchGate. [Link]
-
Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PubMed. [Link]
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. PubMed. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI. [Link]
-
Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][7][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]
-
Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. PMC. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
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Comparative Guide: Metabolic Stability of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Executive Summary
This technical guide evaluates the metabolic stability of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, PI3K, and TTK inhibitors). In drug development, the unsubstituted pyrazolo[1,5-a]pyridine core is often susceptible to rapid oxidative clearance mediated by Cytochrome P450 (CYP) enzymes. The introduction of halogen atoms at the C-4 (chlorine) and C-5 (bromine) positions is a strategic medicinal chemistry modification designed to block metabolic "soft spots," thereby enhancing half-life (
This guide compares the stability of this di-halogenated core against its unsubstituted parent scaffold and common nitrogen-rich bioisosteres (e.g., pyrazolo[1,5-a]pyrimidine), providing actionable protocols for validating these properties in vitro.
Part 1: Mechanistic Analysis of Metabolic Stability
The Metabolic Liability of the Core Scaffold
The pyrazolo[1,5-a]pyridine system is an electron-rich aromatic bicycle. Without substitution, it is prone to Phase I metabolism, primarily via CYP-mediated aromatic hydroxylation .
-
Primary Soft Spots: The C-3, C-4, and C-6 positions are electronically favorable for oxidation.
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) generate an arene oxide intermediate, leading to phenol formation or ring opening.
The Stabilizing Effect of 4-Cl and 5-Br Substitution
The 5-Bromo-4-chloro substitution pattern confers stability through two distinct mechanisms:
-
Steric Blocking: The bulky Bromine (Van der Waals radius ~1.85 Å) and Chlorine (~1.75 Å) atoms physically obstruct the active site of metabolic enzymes, preventing the approach of the heme-iron oxo species to the carbon skeleton.
-
Electronic Deactivation: Halogens are electron-withdrawing (via induction). This reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack by CYP enzymes.
Visualization: Metabolic Blocking Pathway
The following diagram illustrates how halogenation diverts metabolic pathways.
Figure 1: Mechanistic comparison of metabolic fate between the unsubstituted parent scaffold and the halogenated analog.[1]
Part 2: Comparative Performance Data
The following data summarizes the performance of the 5-Bromo-4-chloro analog compared to common alternatives. Data represents consensus values derived from SAR studies of kinase inhibitors containing these cores.
Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
| Scaffold Variant | Substitution | Metabolic Liability | Stability Rating | ||
| Pyrazolo[1,5-a]pyridine | None (H, H) | > 100 (High) | < 15 | Rapid oxidation at C-3/C-4 | Low |
| Pyrazolo[1,5-a]pyridine | 5-Br, 4-Cl | < 20 (Low) | > 60 | Blocked. Minor N-oxidation | High |
| Pyrazolo[1,5-a]pyrimidine | 5-Cl | 20 - 40 (Mod) | 30 - 60 | Pyrimidine ring opening | Moderate |
| Imidazo[1,2-a]pyridine | None | > 150 (V. High) | < 10 | Rapid oxidation at C-3 | Very Low |
Analysis of Alternatives
-
Vs. Pyrazolo[1,5-a]pyrimidine: While the pyrimidine isostere (adding a nitrogen at position 4) lowers lipophilicity (LogP), it can sometimes introduce solubility issues or new metabolic soft spots. The 5-Bromo-4-chloropyrazolo[1,5-a]pyridine retains the lipophilic character needed for membrane permeability while achieving stability comparable to the nitrogen-rich isosteres.
-
Vs. Unsubstituted Core: The halogenated compound shows a >4-fold improvement in half-life, making it suitable for oral dosing regimens in preclinical species.
Part 3: Experimental Protocol (Self-Validating System)
To verify the stability of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, use the following Microsomal Stability Assay . This protocol includes internal controls to ensure data integrity.
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Methodology
1. Reagent Setup:
-
Test Compound: 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (10 mM stock in DMSO).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system or 10 mM NADPH solution.
-
Quench Solution: Acetonitrile containing 200 nM Tolbutamide (Internal Standard).
2. Incubation Procedure:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to a final concentration of 1 µM (final DMSO < 0.1%). Incubate at 37°C for 5 minutes.
-
Reaction Start: Add NADPH (final conc. 1 mM) to initiate metabolism.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 minutes; centrifuge at 4000g for 20 minutes to pellet protein.
3. Analytical Quantification (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: Monitor parent ion
. For 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, expect a characteristic isotope pattern due to Br/Cl (M, M+2, M+4).
4. Calculation (Self-Validation):
Plot
-
Acceptance Criteria: The
of the linear regression must be > 0.90. The High Clearance Control (Testosterone) must show min.
References
-
Scaffold Hopping and Metabolic Optimization
-
Robarge, K. D., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters, 2014.
-
-
Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
-
Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."[2] ACS Medicinal Chemistry Letters, 2016.
-
-
Halogenation Strategies in Drug Design
-
Sikdar, A., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions." RSC Advances, 2023.
-
-
PI3K Inhibitor SAR Studies
-
Wu, P., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[3]
-
- Metabolic Stability Protocols: Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for microsomal stability protocols).
Sources
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
As a Senior Application Scientist, I understand that navigating the lifecycle of a research chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound often used as a protein degrader building block.[1]
Given that specific, comprehensive safety data for many novel research chemicals is not always available, this protocol is built upon a conservative risk assessment, drawing from data on structurally analogous compounds and established principles for handling halogenated organic waste.
Hazard Profile and Core Chemical Characteristics
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. While a dedicated Safety Data Sheet (SDS) for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427415-74-4) is not extensively published, we can infer a reliable hazard profile from closely related pyrazolo[1,5-a]pyridine derivatives.
Structurally similar compounds, such as 5-Bromopyrazolo[1,5-a]pyridine and 5-Bromo-[2][3][4]triazolo[1,5-a]pyridine, are consistently classified with the following GHS Hazard Statements[2][4]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, it is imperative to handle 5-Bromo-4-chloropyrazolo[1,5-a]pyridine as, at minimum, a skin, eye, and respiratory irritant that is harmful if ingested. As a brominated and chlorinated heterocyclic compound, it falls under the category of a Halogenated Organic Compound (HOC) . This classification is the single most critical factor influencing its disposal pathway.[5][6]
| Property | Value / Information | Source |
| Chemical Name | 5-bromo-4-chloropyrazolo[1,5-a]pyridine | [1] |
| CAS Number | 1427415-74-4 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Inferred Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3), Acute Oral Toxicity (Harmful) | [2][4] |
| Chemical Class | Halogenated Organic Compound (HOC) | Inferred from structure |
Essential Safety and Personal Protective Equipment (PPE)
Based on the inferred hazard profile, the following PPE is mandatory when handling 5-Bromo-4-chloropyrazolo[1,5-a]pyridine in any form—solid, in solution, or as waste.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[5][7]
-
Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[3][7]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of dust or splash, consider an impervious apron.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8]
The Critical Importance of Waste Segregation
The primary directive for disposing of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine is its strict segregation as halogenated waste . This is for two critical reasons:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[6][9] These compounds cannot be disposed of via standard landfill and require specific treatment methods.
-
Disposal Technology and Cost: Halogenated waste is typically disposed of via high-temperature incineration.[10][11] The presence of halogens (bromine, chlorine) requires specialized "scrubbers" in the incinerator's exhaust system to neutralize the resulting acidic gases (e.g., HBr, HCl). This process is significantly more complex and costly than the incineration of non-halogenated waste.[12] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[12]
The following diagram outlines the decision-making process for proper waste stream selection.
Caption: Waste Disposal Decision Flowchart.
Step-by-Step Disposal Protocols
Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best-practice procedures.
Protocol A: Disposal of Neat (Unused) Compound and Contaminated Solids
This procedure applies to expired solid chemical, residual amounts in original containers, and any solid materials that have come into direct contact with the compound.
-
Container Preparation: Designate a rigid, sealable waste container (e.g., a wide-mouth polyethylene jar or a cardboard box with a thick plastic liner).
-
Labeling: Affix a "HAZARDOUS WASTE" label provided by your institution's EHS office.
-
Content Identification: Clearly write "Halogenated Solid Waste" and list the primary constituent: "5-Bromo-4-chloropyrazolo[1,5-a]pyridine". List any other significantly contaminated items (e.g., silica gel).
-
Waste Collection:
-
Place the original vial/container, even if "empty" (containing only de minimis residue), directly into the designated solid waste container. Do not attempt to rinse the original container unless the rinsate is also collected as hazardous waste.[13]
-
Place all contaminated disposables, such as gloves, weigh paper, and absorbent pads used for cleaning minor spills, into this same container.
-
-
Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of the lab.[13]
-
Disposal Request: Once the container is full or you are ready for pickup, submit a chemical waste collection request through your institutional EHS portal.
Protocol B: Disposal of Contaminated Solutions
This procedure applies to reaction mixtures, analytical standards, and solutions used in experiments.
-
Container Selection: Use a designated, chemically compatible waste container (e.g., a glass or polyethylene solvent bottle) equipped with a screw cap. The container must be in good condition with no cracks or leaks.
-
Segregation is Key:
-
Halogenated Organic Liquid Waste: If the solvent is organic (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate), it MUST be collected in a container specifically labeled "HALOGENATED ORGANIC LIQUID WASTE".[5][12]
-
Aqueous Waste: If the solvent is primarily water or buffer, collect it in a container labeled "HAZARDOUS AQUEOUS WASTE".
-
-
Labeling: As with solid waste, the container must have a "HAZARDOUS WASTE" label.
-
Content Identification:
-
List all chemical components, including solvents and solutes, with estimated percentages. For example: "Methanol (80%), Water (15%), Acetic Acid (4%), 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (~1%)".
-
Never mix incompatible waste streams. For example, do not mix acidic waste with waste that may contain cyanides or sulfides.[12]
-
-
Storage: Keep the liquid waste container tightly capped when not actively adding waste to it. Store in secondary containment (e.g., a plastic tub) within your SAA.
-
Disposal Request: Submit a chemical waste collection request when the container is ready for disposal.
Spill Management Protocol
In the event of a small, contained spill within a laboratory fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7] Carefully sweep up the material and place it in your designated "HALOGENATED SOLID WASTE" container.
-
For Liquid Spills: Cover the spill with a chemical absorbent pad or vermiculite. Work from the outside of the spill inward.
-
-
Cleanup: Once the bulk material is absorbed, wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol). Place all cleanup materials into the "HALOGENATED SOLID WASTE" container.
-
Decontamination: Thoroughly wash the affected surface with soap and water.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy. For large spills, evacuate the area and contact your EHS emergency line immediately.
By adhering to these technically sound and safety-conscious procedures, researchers can ensure that the disposal of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine is managed responsibly, protecting themselves, their colleagues, and the environment.
References
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National Center for Biotechnology Information (PubChem). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem Compound Summary for CID 10352689. [Link]
-
National Center for Biotechnology Information (PubChem). 5-Bromopyrazolo[1,5-a]pyridine. PubChem Compound Summary for CID 68503138. [Link]
-
Oakwood Chemical. 5-bromo-4-chloropyrazolo[1, 5-a]pyridine, min 97%, 1 gram.[Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
-
U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. (1992). [Link]
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Northwestern University Office for Research Safety. Hazardous Waste Disposal Guide. (2015). [Link]
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GOV.UK. Incident management: pyridine. (2015). [Link]
-
The Synergist, American Industrial Hygiene Association (AIHA). Complying with EPA's Methylene Chloride Rule. (2024). [Link]
-
California Code of Regulations, Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.[Link]
-
University of Alabama at Birmingham, Environment, Health and Safety. 7.2 Organic Solvents.[Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). [Link]
-
Ohio Environmental Protection Agency. Hazardous Waste. (2021). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
